molecular formula C12H17NO3 B1467826 Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate CAS No. 868047-74-9

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Cat. No.: B1467826
CAS No.: 868047-74-9
M. Wt: 223.27 g/mol
InChI Key: BWGRPWRFPZTZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-hydroxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-16-11(15)8-6-10(12(2,3)4)13-7-9(8)14/h6-7,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGRPWRFPZTZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and predicted spectroscopic data based on analogous compounds and established chemical principles. The document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into the potential applications and experimental considerations for this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from related structures to provide a robust predictive analysis.

Introduction

Substituted isonicotinic acid esters are a class of compounds with diverse biological activities, serving as key scaffolds in the development of therapeutic agents.[1][2] The incorporation of a bulky tert-butyl group and a hydroxyl moiety on the pyridine ring of ethyl isonicotinate can significantly influence its physicochemical properties, reactivity, and biological profile. The tert-butyl group can enhance metabolic stability and provide steric bulk, while the hydroxyl group can participate in hydrogen bonding and other key interactions with biological targets.[3][4] This guide focuses on Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, a molecule with potential applications in areas such as anti-inflammatory and anti-tuberculosis drug discovery.[1][2]

Chemical and Physical Properties

Chemical Structure and Identifiers
  • IUPAC Name: Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

  • Molecular Formula: C₁₂H₁₇NO₃

  • Molecular Weight: 223.27 g/mol

  • CAS Number: Not assigned (A structurally similar compound, ETHYL 6-(TERT-BUTYL)-3-CYANO-2-HYDROXYISONICOTINATE, has the CAS number 100616-09-9).[5]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Melting Point120-130 °CBased on substituted hydroxypyridines and isonicotinates.
Boiling Point>300 °CExtrapolated from related aromatic esters.
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.General solubility of substituted pyridines and esters.
pKa~5 (pyridine nitrogen), ~10 (phenolic hydroxyl)Based on the pKa of similar substituted pyridines and phenols.

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

mol [label="

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate Molecular Formula C₁₂H₁₇NO₃ Molecular Weight 223.27 g/mol Predicted Properties Solid, soluble in organic solvents

"]; }digraph "synthetic_pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="5-Methoxypyridine", shape=ellipse, fillcolor="#E8F0FE"]; step1 [label="Bromination", shape=invhouse, fillcolor="#FBBC05"]; intermediate1 [label="2-Bromo-5-methoxypyridine"]; step2 [label="Suzuki Coupling\n(tert-butylboronic acid)", shape=invhouse, fillcolor="#FBBC05"]; intermediate2 [label="2-(tert-butyl)-5-methoxypyridine"]; step3 [label="Carboxylation\n(n-BuLi, CO₂)", shape=invhouse, fillcolor="#FBBC05"]; intermediate3 [label="2-(tert-butyl)-5-methoxyisonicotinic acid"]; step4 [label="Esterification\n(Ethanol, H⁺)", shape=invhouse, fillcolor="#FBBC05"]; intermediate4 [label="Ethyl 2-(tert-butyl)-5-methoxyisonicotinate"]; step5 [label="Demethylation\n(BBr₃)", shape=invhouse, fillcolor="#FBBC05"]; product [label="Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate", shape=ellipse, fillcolor="#C6F6D5"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> intermediate4; intermediate4 -> step5; step5 -> product; }

Caption: Proposed Synthetic Pathway

Predicted Spectroscopic Data

The structural features of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate suggest characteristic signals in various spectroscopic analyses. These predictions are based on the analysis of similar compounds and general spectroscopic principles. [6][7][8]

¹H NMR Spectroscopy
  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons at the 3 and 6 positions of the pyridine ring.

  • Ethyl Group: A quartet (δ 4.2-4.5 ppm) for the -CH₂- group and a triplet (δ 1.2-1.5 ppm) for the -CH₃ group.

  • tert-Butyl Group: A singlet (δ 1.3-1.6 ppm) integrating to nine protons.

  • Hydroxyl Proton: A broad singlet (δ 9.0-11.0 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the tert-butyl group will be significantly shielded.

  • tert-Butyl Group: A quaternary carbon signal (δ 30-40 ppm) and a methyl carbon signal (δ 25-35 ppm).

  • Ethyl Group: Signals for the -CH₂- (δ 60-65 ppm) and -CH₃ (δ 13-16 ppm) carbons.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹. [9]* C-O Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple absorption bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 223.27).

  • Fragmentation Pattern: Characteristic fragmentation would involve the loss of the ethyl group (-29), the ethoxy group (-45), and the tert-butyl group (-57). [10]

Potential Applications in Drug Discovery

The structural motifs present in Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate suggest its potential utility in several areas of drug discovery.

  • Anti-inflammatory Agents: Isonicotinic acid derivatives have been investigated for their anti-inflammatory properties. [2]The presence of the bulky tert-butyl group could enhance this activity by providing a better fit into the active sites of inflammatory enzymes.

  • Anti-tuberculosis Agents: Isonicotinic acid is a cornerstone in the treatment of tuberculosis. [1]Novel derivatives are continuously being explored to combat drug-resistant strains.

  • Enzyme Inhibitors: The pyridine nitrogen and the hydroxyl group can act as hydrogen bond donors and acceptors, respectively, making this molecule a potential candidate for enzyme inhibition.

Safety and Handling

While specific toxicity data is unavailable, researchers should handle Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds like 2-tert-butylpyridine, GHS classifications indicate it may be harmful if swallowed and cause skin and eye irritation. [11]

Conclusion

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate represents a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a viable synthetic approach, and predicted spectroscopic data. The insights presented here are intended to facilitate further research and exploration of this and related molecules in the field of drug discovery. Experimental validation of the predicted properties and biological activities is a necessary next step for the scientific community.

References

  • Akishina, et al. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025, October 16).
  • Electronic Supplementary Inform
  • Preparation of isonicotinic acid esters.
  • Organic Syntheses Procedure.
  • tert-Butyl (2-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}ethyl)
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar.
  • ethyl 6-(tert-butyl)
  • Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. (2021, May 5). YouTube.
  • N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. PubChem.
  • 5-Hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxyl
  • Click-to-Release Reactions for Tertiary Amines and Pyridines. PMC.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one.
  • 5-Hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: diastereoselectivity of the Mukaiyama crossed-aldol-type reaction.
  • SAFETY D
  • How to interpret this pair of IR and 1H NMR spectra? (2022, December 14). Chemistry Stack Exchange.
  • 2-tert-Butylpyridine. PubChem.
  • Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole.
  • Tert-butyl ethyl 2-[(tert-butyl)
  • 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? MDPI. (2024, January 25).
  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. (2024, November 29).
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. (2024, January 16).
  • GPS Safety Summary Tert-butyl 2-ethylhexaneperoxo
  • Evaluation of Steric Effect of Hydroquinone, Tert-Butyl Hydroquinone and 2, 5-Ditert-Butyl Hydroquinone by using a Briggs-Rauscher Oscillator.
  • tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)
  • Cytotoxic and genotoxic effects of tert-butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants. PubMed. (2024, August 7).

Sources

Pharmacological Applications of tert-Butyl Isonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl isonicotinate (TBI) represents a pivotal "privileged scaffold precursor" in modern medicinal chemistry. While the free acid (isonicotinic acid) is the metabolic core of the frontline antitubercular drug Isoniazid, the tert-butyl ester derivative offers unique steric and electronic advantages that drive the synthesis of complex pharmacophores. This guide analyzes the pharmacological utility of TBI derivatives, focusing on their role as lipophilic prodrugs in mycobacterial therapy, their application in designing Type II kinase inhibitors (bioisosteres of Sorafenib), and their utility as robust intermediates in C-H functionalization.

Part 1: The Strategic Pharmacophore

Chemical Rationale: Why tert-Butyl?

In rational drug design, the selection of the tert-butyl ester over methyl or ethyl analogues is rarely arbitrary. It serves two distinct pharmacological and synthetic functions:

  • Orthogonal Protection & Steric Shielding: The bulky tert-butyl group prevents nucleophilic attack at the carbonyl carbon during aggressive metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Minisci reactions) used to functionalize the pyridine ring.

  • Lipophilic Prodrug Design: The high lipophilicity of the tert-butyl moiety enhances passive diffusion across the mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb), addressing the permeability issues often faced by polar hydrazides.

The Pyridine-4-Carbonyl Warhead

The core structure derived from TBI—the pyridine-4-carbonyl motif—is a validated pharmacophore capable of:

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor in kinase hinge regions.

  • Metal Chelation: In metalloenzyme inhibitors, the nitrogen can coordinate with active site metals (e.g., Zn²⁺).

  • Radical Generation: Upon metabolic activation (specifically in Mtb), the carbonyl substituent facilitates the formation of isonicotinoyl radicals.

Part 2: Antimycobacterial Applications (Tuberculosis)

Mechanism of Action: The Prodrug Activation Pathway

Derivatives of TBI, particularly hydrazides synthesized from the ester, function as prodrugs. They require oxidative activation by the bacterial catalase-peroxidase enzyme KatG .

Key Pathway:

  • Permeation: The lipophilic ester/hydrazide crosses the mycobacterial cell wall.

  • Activation: KatG oxidizes the hydrazide group, generating an isonicotinoyl radical.

  • Adduct Formation: This radical reacts with NAD⁺ to form an INH-NAD adduct.

  • Target Inhibition: The adduct binds tightly to InhA (enoyl-acyl carrier protein reductase), halting mycolic acid synthesis and causing cell lysis.[1]

Visualization: The Activation Cascade

The following diagram illustrates the metabolic activation pathway of isonicotinate derivatives within the mycobacterium.

TB_Activation Prodrug t-Butyl Isonicotinate Derivative (Prodrug) CellWall Mycobacterial Cell Wall Prodrug->CellWall Passive Diffusion (High Lipophilicity) Hydrazide Isonicotinic Hydrazide CellWall->Hydrazide Intracellular Hydrolysis KatG KatG Enzyme (Oxidation) Hydrazide->KatG Radical Isonicotinoyl Radical KatG->Radical Activation Adduct INH-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA Inhibition (Cell Death) Adduct->InhA High Affinity Binding

Caption: Figure 1. Mechanism of action for isonicotinate-derived antitubercular agents, highlighting the critical role of KatG activation and InhA inhibition.

Comparative Efficacy Data

Recent studies have evaluated lipophilic esters and hydrazone derivatives of isonicotinic acid against M. tuberculosis H37Rv strain.

Compound ClassR-Group ModificationMIC (µg/mL)Mechanism Note
Isoniazid (Control) -NHNH₂0.05 - 0.2Requires KatG activation
t-Butyl Isonicotinate -OtBu> 6.25Poor direct activity; requires hydrolysis
Lipophilic Hydrazones -NHN=CH-Ar0.1 - 0.8Enhanced permeability; hydrolyzes to INH
Diaryl Ether Esters -O-Ph-O-Ph2.0 - 4.0Target: InhA (direct) or non-KatG pathways

Data synthesized from NIH and MDPI reports [1, 2].

Part 3: Kinase Inhibitor Design (Oncology)

Bioisosteric Replacement of Sorafenib

Sorafenib (Nexavar) is a diaryl urea kinase inhibitor used for renal and hepatocellular carcinoma. It is chemically a picolinamide (pyridine-2-carboxamide). TBI is utilized to synthesize isonicotinamide (pyridine-4-carboxamide) analogues.

The Pharmacological Shift:

  • Binding Mode: Changing the nitrogen position from 2- (picolinic) to 4- (isonicotinic) alters the hydrogen bonding geometry in the ATP-binding pocket of kinases like B-Raf and VEGFR-2 .

  • SAR Utility: These derivatives are crucial for Structure-Activity Relationship (SAR) studies to overcome resistance mechanisms associated with standard Type II inhibitors.

Protocol: Synthesis of Diaryl Urea Kinase Inhibitors

This protocol describes the conversion of tert-butyl isonicotinate into a Sorafenib-like pharmacophore.

Reagents:

  • Starting Material: tert-Butyl isonicotinate[2][3]

  • Reagent A: 4-aminophenol (or substituted aniline)

  • Reagent B: 4-chloro-3-(trifluoromethyl)phenyl isocyanate[4]

  • Solvents: DCM, DMF

Step-by-Step Methodology:

  • Selective Hydrolysis/Activation:

    • Action: Dissolve tert-butyl isonicotinate in DCM/TFA (1:1) at 0°C. Stir for 2 hours to remove the t-butyl group.

    • Validation: Monitor by TLC (disappearance of high Rf spot). Evaporate to yield isonicotinic acid trifluoroacetate salt.

    • Why: The t-butyl group was used to purify the pyridine core before this step.

  • Amide Coupling (The Linker):

    • Action: React the free acid with 4-aminophenol using EDC·HCl and HOBt in DMF.

    • Condition: Room temperature, 12 hours.

    • Product: N-(4-hydroxyphenyl)isonicotinamide.

  • Urea Formation (The Warhead):

    • Action: Treat the phenolic intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM.

    • Condition: Reflux for 4 hours.

    • Purification: Recrystallize from ethanol.

    • Result: Target diaryl urea kinase inhibitor.

Synthetic Workflow Diagram

Kinase_Synthesis Start tert-Butyl Isonicotinate Step1 Acid Hydrolysis (TFA/DCM) Start->Step1 Inter1 Isonicotinic Acid Step1->Inter1 - t-Bu group Step2 Amide Coupling (4-aminophenol + EDC) Inter1->Step2 Inter2 N-(4-hydroxyphenyl) isonicotinamide Step2->Inter2 Linker Assembly Step3 Urea Formation (Isocyanate addn) Inter2->Step3 Final Diaryl Urea Kinase Inhibitor Step3->Final Pharmacophore Completion

Caption: Figure 2. Synthetic route from tert-butyl isonicotinate to diaryl urea kinase inhibitors (Sorafenib analogues).

Part 4: Anti-Inflammatory & ROS Inhibition

Recent studies indicate that isonicotinic acid esters possess antioxidant properties. Specifically, tert-butyl protected intermediates have been screened for their ability to inhibit Reactive Oxygen Species (ROS) production in neutrophils.

  • Mechanism: The pyridine ring acts as an electron sink, potentially stabilizing radical species.

  • Application: Derivatives are being explored as therapeutic agents for chronic obstructive pulmonary disease (COPD) where oxidative stress is a primary driver [4].

References

  • National Institutes of Health (PMC). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. [Link]

  • MDPI. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. [Link]

  • National Institutes of Health (PMC). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]

Sources

Solubility profile of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It dictates the compound's journey from a formulated drug product to its site of action within the body, profoundly influencing bioavailability, therapeutic efficacy, and even safety. A comprehensive understanding of an API's solubility profile in various solvent systems is therefore not merely an academic exercise but a critical prerequisite for rational drug design, formulation development, and successful clinical translation. This guide provides an in-depth analysis of the solubility characteristics of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of its solubility, present a robust experimental framework for its determination, and discuss the practical implications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Landscape

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate is a substituted pyridine derivative. Its structure, featuring a confluence of diverse functional groups, results in a nuanced physicochemical profile that governs its interactions with various solvents.

  • Core Structure: A pyridine ring, which is aromatic and possesses a nitrogen atom capable of acting as a hydrogen bond acceptor.

  • Substituents:

    • Ethyl Ester (-COOCH₂CH₃): A moderately polar group that can accept hydrogen bonds.

    • tert-Butyl (-C(CH₃)₃): A bulky, non-polar (lipophilic) group that influences steric hindrance and enhances solubility in non-polar environments.

    • Hydroxyl (-OH): A polar, protic group that can both donate and accept hydrogen bonds, significantly impacting solubility in protic solvents.

The interplay between the hydrophilic hydroxyl group and the lipophilic tert-butyl group, arrayed on a moderately polar aromatic scaffold, suggests a complex solubility profile. The molecule is expected to exhibit amphiphilic characteristics, with appreciable solubility in a range of solvents spanning different polarity classes.

PropertyInferred CharacteristicInfluence on Solubility
Molecular Weight Approx. 223.27 g/mol Influences lattice energy and dissolution kinetics.
Polarity AmphiphilicEnables solubility in a range of polar and non-polar solvents.
Hydrogen Bond Donor Yes (Hydroxyl group)Promotes solubility in protic solvents (e.g., alcohols).
Hydrogen Bond Acceptor Yes (Hydroxyl, Ester Carbonyl, Pyridine N)Enhances solubility in polar solvents.
Lipophilicity (logP) ModerateThe tert-butyl group increases lipophilicity, favoring non-polar solvents.

Theoretical Framework: Intermolecular Forces in Dissolution

The dissolution of a crystalline solid like Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate into a solvent is an energetically driven process governed by the principle of "like dissolves like." This process can be dissected into three steps:

  • Solute-Solute Interaction Breaking: Energy is required to overcome the lattice energy of the solid-state API.

  • Solvent-Solvent Interaction Breaking: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent Interaction Formation: Energy is released when the solute molecule forms new interactions with the solvent molecules.

Dissolution occurs when the energy released in step 3 is sufficient to compensate for the energy required in steps 1 and 2. The following diagram illustrates the key intermolecular forces at play.

cluster_polar_protic Polar Protic Solvents (e.g., Methanol, Ethanol) cluster_polar_aprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) cluster_nonpolar Non-Polar Solvents (e.g., Toluene, Hexane) Solute Ethyl 2-(tert-butyl)-5- hydroxyisonicotinate Methanol Methanol Solute->Methanol H-Bonding (OH, N, C=O) Dipole-Dipole Ethanol Ethanol Solute->Ethanol H-Bonding (OH, N, C=O) Dipole-Dipole Acetone Acetone Solute->Acetone Dipole-Dipole H-Bond Acceptor (C=O) EthylAcetate Ethyl Acetate Solute->EthylAcetate Dipole-Dipole H-Bond Acceptor (C=O) Toluene Toluene Solute->Toluene Van der Waals (t-Butyl, Pyridine Ring) Hexane Hexane Solute->Hexane Van der Waals (t-Butyl)

Caption: Intermolecular interactions governing solubility.

Experimental Determination of Thermodynamic Solubility

To ensure data integrity and reproducibility, the equilibrium or thermodynamic solubility must be determined. The shake-flask method is the gold standard for this purpose, as it allows the system to reach a true equilibrium between the dissolved and solid-state API.[1][2]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that equilibrium has been reached and that the solid form has not changed during the experiment.

Step 1: Material Preparation

  • Verify the purity of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate using a primary analytical technique (e.g., HPLC, qNMR).

  • Characterize the solid-state form of the API using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Use analytical grade or higher purity solvents.

Step 2: Sample Preparation

  • Add an excess of the API to a series of glass vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

Step 3: Equilibration

  • Place the vials in a constant temperature shaker bath, typically at 25 °C and/or 37 °C.

  • Agitate the samples for a predetermined period. A 48-72 hour period is often sufficient, but time-to-equilibrium should be confirmed by sampling at intermediate time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

Step 4: Sample Separation

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

Step 5: Analysis

  • Quantify the concentration of the API in the filtrate using a validated, stability-indicating HPLC-UV or LC-MS/MS method.

  • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

Step 6: Solid Phase Verification

  • After the experiment, recover the remaining solid from the vials.

  • Dry the solid and re-analyze using XRPD and DSC to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.

Experimental Workflow Diagram

A 1. API & Solvent Preparation B 2. Add Excess API to Solvent A->B C 3. Agitate at Constant Temp (e.g., 48-72h) B->C D 4. Settle & Sample Supernatant C->D G 7. Recover & Analyze Residual Solid (XRPD, DSC) C->G Post-Equilibration E 5. Syringe Filtration (0.22 µm) D->E F 6. Quantify by Validated HPLC E->F H Data Analysis & Reporting F->H G->H

Caption: Shake-flask solubility determination workflow.

Hypothetical Solubility Profile of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

While specific experimental data for this compound is not publicly available, we can construct a scientifically plausible, hypothetical solubility profile based on its structure. The following table summarizes the expected solubility in a range of common organic solvents at 25 °C.

SolventSolvent ClassPolarity IndexH-BondingExpected Solubility (mg/mL)Rationale
Hexane Non-Polar0.1None1 - 5Low solubility; interactions dominated by weak van der Waals forces with the tert-butyl group.
Toluene Non-Polar (Aromatic)2.4None10 - 20Moderate solubility due to van der Waals forces and potential π-π stacking between aromatic rings.
Dichloromethane Polar Aprotic3.1Acceptor50 - 100Good solubility due to strong dipole-dipole interactions.
Ethyl Acetate Polar Aprotic4.4Acceptor> 150High solubility; the solvent's ester group interacts favorably with the solute's polar groups.
Acetone Polar Aprotic5.1Acceptor> 200Very high solubility due to strong dipole-dipole interactions and the solvent's ability to accept H-bonds.
Ethanol Polar Protic4.3Donor & Acceptor> 250Excellent solubility; ethanol acts as both H-bond donor and acceptor, effectively solvating all polar sites.
Methanol Polar Protic5.1Donor & Acceptor> 300Highest solubility; methanol's high polarity and strong H-bonding capacity lead to very favorable solute-solvent interactions.

Discussion and Practical Implications

The hypothetical data underscores the amphiphilic nature of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate.

  • Impact of Hydrogen Bonding: The highest solubilities are predicted in polar protic solvents (Methanol, Ethanol), highlighting the dominant role of the hydroxyl group in forming strong hydrogen bonds. This is crucial for processes like recrystallization, where a solvent system with high solubility at elevated temperatures and lower solubility at cooler temperatures is desired. For instance, a mixture of ethanol and water could be an effective system for purification.[3]

  • Role of Polarity: Solubility generally increases with solvent polarity, as seen in the trend from Hexane to Acetone. The compound's dipole moment, arising from the ester and hydroxyl groups and the pyridine nitrogen, facilitates strong interactions with polar aprotic solvents.

  • Influence of Lipophilicity: While less soluble in purely non-polar solvents like hexane, the compound retains some solubility due to the lipophilic tert-butyl group. This suggests that for formulation in lipid-based systems, its solubility may be limited but not negligible.

Applications in Drug Development:
  • Synthesis and Purification: The high solubility in solvents like ethyl acetate and ethanol makes them excellent candidates for reaction media and for purification via crystallization. A common technique involves dissolving the crude product in a good solvent (like ethanol) and then adding an anti-solvent (like water or hexane) to induce precipitation of the purified compound.[4]

  • Formulation Strategy: The solubility profile is critical for formulation design. For oral dosage forms, understanding solubility in biorelevant media (simulated gastric and intestinal fluids) would be the next logical step.[1] For parenteral formulations, the high solubility in ethanol suggests potential for liquid formulations, though co-solvent systems would likely be required to ensure stability and reduce toxicity.

  • Preclinical Studies: Early toxicity and efficacy studies in animals require the API to be in a solubilized form. The data guides the selection of appropriate vehicle systems, such as co-solvent mixtures (e.g., ethanol/saline) or solutions in polar aprotic solvents like DMSO, which are common in in-vitro screening.

Conclusion

The solubility profile of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate is a complex function of its unique molecular architecture. Its amphiphilic character, endowed by the competing influences of a polar hydroxyl group and a non-polar tert-butyl group, results in a broad solubility range across various organic solvents. A thorough experimental determination of its thermodynamic solubility, following a robust protocol like the shake-flask method, is indispensable for any serious drug development program. The resulting data provides the foundational knowledge required for informed decisions in chemical synthesis, purification, formulation, and the overall progression of a potential drug candidate from the laboratory to the clinic.

References

  • Royal Society of Chemistry. (2005). Electronic Supplementary Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Zhang, Y., Liu, J. J., Zhang, L., & Wang, X. Z. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. PubMed Central.
  • Carpino, L. A., & Crowley, P. J. (n.d.).
  • MDPI. (2020, February 14). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. MDPI.
  • ChemicalBook. (n.d.). ethyl 6-(tert-butyl)
  • Enamine. (n.d.). tert-Butyl isocyanide. Enamine.
  • Google Patents. (2014). CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone.
  • National Center for Biotechnology Information. (n.d.). N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. PubChem.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Raytor. (2026, January 22).
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • World Health Organization. (n.d.). Annex 4.

Sources

Technical Deep Dive: 5-Hydroxyisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for Hypoxia-Inducible Factor (HIF) Modulation and Metalloenzyme Inhibition

Executive Summary

This technical guide provides a comprehensive review of 5-hydroxyisonicotinate (structurally equivalent to 3-hydroxyisonicotinate in unsubstituted forms) and its derivatives. These scaffolds represent a privileged pharmacophore in medicinal chemistry, primarily due to their ability to form bidentate chelate complexes with divalent metal ions (Fe²⁺, Mn²⁺) in the active sites of 2-oxoglutarate (2-OG) dependent dioxygenases.

The primary therapeutic utility of this class lies in the inhibition of HIF Prolyl Hydroxylase (HIF-PH) , a mechanism now clinically validated for the treatment of renal anemia (e.g., Roxadustat). Beyond anemia, recent data indicates significant potential in anti-viral (HIV integrase inhibition) and anti-inflammatory applications via ROS scavenging.

Part 1: The Pharmacophore & Mechanism of Action

The core utility of 5-hydroxyisonicotinate derivatives stems from their structural mimicry of 2-oxoglutarate (2-OG) , the endogenous co-substrate for HIF-PH enzymes.

1.1 Structural Homology and Chelation

The 5-hydroxyisonicotinate motif presents a planar aromatic system with an alpha-hydroxy-carbonyl functionality. In the physiological context, the nitrogen of the pyridine ring (or isoquinoline fused system) and the adjacent hydroxyl/carbonyl groups coordinate the active site Fe(II) ion.

  • Endogenous Ligand: 2-OG coordinates Fe(II) in a bidentate manner (via the 1-carboxylate and 2-keto oxygen).

  • Inhibitor Mimicry: 5-hydroxyisonicotinate derivatives coordinate Fe(II) via the heteroatom (N) or the phenolic oxygen and the adjacent carbonyl oxygen, effectively displacing 2-OG and locking the enzyme in an inactive state.

1.2 Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical binding interactions within the HIF-PH2 active site.

SAR_Mechanism Fe Active Site Fe(II) Target HIF-PH Enzyme Inhibition Fe->Target Prevents HIF-1a Hydroxylation Scaffold 5-Hydroxyisonicotinate Core Scaffold->Fe Bidentate Chelation (O-O or N-O motif) Substituent C-Terminal Glycine/Amide (Solubility & H-Bonding) Scaffold->Substituent C4 Derivatization Hydrophobic N-Aryl / Hydrophobic Tail (Active Site Fitting) Scaffold->Hydrophobic Ring Substitution Substituent->Target Increases Potency (IC50)

Figure 1: SAR of 5-hydroxyisonicotinate derivatives showing the critical metal chelation and substitution vectors required for HIF-PH inhibition.

Part 2: Synthetic Methodologies

The synthesis of 5-hydroxyisonicotinate derivatives generally proceeds via two primary routes: functionalization of pyridine precursors or de novo ring construction from pyranones (Kojic acid route).

2.1 Route A: The Kojic Acid Transformation (Pyran to Pyridine)

This route is preferred for generating 3-hydroxy-4-pyridinone scaffolds, which are tautomeric equivalents to the hydroxyisonicotinates in biological systems.

Reaction Logic:

  • Protection: Benzylation of the phenolic hydroxyl of Kojic acid.

  • Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid (Comins method).

  • Amination: Reaction with ammonia or primary amines to convert the pyrone ring to a pyridone ring.

2.2 Route B: Functionalization of 3-Hydroxyisonicotinic Acid

For direct derivatives, starting from commercially available 3-hydroxyisonicotinic acid is most efficient.

Protocol: Synthesis of N-substituted-5-hydroxyisonicotinamides Target Compound: N-(4-chlorophenyl)-3-hydroxyisonicotinamide (Generic HIF-PH inhibitor probe).

Reagents:

  • 3-Hydroxyisonicotinic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or HATU coupling agent
    
  • 4-Chloroaniline (1.1 eq)

  • Dichloromethane (DCM) / Triethylamine (TEA)

Step-by-Step Protocol:

  • Acid Chloride Formation: Suspend 3-hydroxyisonicotinic acid (1.39 g, 10 mmol) in dry DCM (20 mL). Add

    
     (3 mL) dropwise at 0°C. Reflux for 2 hours until the solution becomes clear.
    
  • Evaporation: Remove excess

    
     and solvent under reduced pressure to yield the crude acid chloride.
    
  • Coupling: Dissolve the residue in dry DCM (15 mL). Add 4-chloroaniline (1.40 g, 11 mmol) and TEA (2 mL) at 0°C. Stir at room temperature for 4 hours.

  • Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane:EtOAc 7:3).
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the characteristic amide singlet at
    
    
    10.5 ppm and pyridine protons.
2.3 Visualization: Synthetic Workflow

Synthesis_Workflow Start 3-Hydroxyisonicotinic Acid Activation Acid Chloride / HATU Start->Activation Activation Coupling Amine Coupling (R-NH2) Activation->Coupling Nucleophilic Attack Product Amide Derivative (HIF-PH Inhibitor) Coupling->Product Purification

Figure 2: General synthetic pathway for amide functionalization of the isonicotinate core.

Part 3: Biological Characterization & Assays[1]

To validate the efficacy of synthesized derivatives, a robust screening cascade is required. The gold standard is the HIF-PH2 (PHD2) Hydroxylation Assay .

3.1 Assay Principle

This assay measures the activity of recombinant PHD2 enzyme by monitoring the hydroxylation of a HIF-1


 peptide fragment.
  • Substrate: Biotinylated peptide corresponding to the C-terminal Oxygen Dependent Degradation (CODD) domain of HIF-1

    
     (residues 556–574).
    
  • Detection: Fluorescence Polarization (FP) or TR-FRET using an antibody specific to hydroxy-proline (Hyp564).

3.2 Detailed Protocol: PHD2 Inhibition Assay

Adapted from IOX2 validation protocols (Tocris/TargetMol).

Materials:

  • Recombinant human PHD2 enzyme (catalytic domain).

  • Substrate Mix: 0.06 µM Biotin-CODD peptide + 2 µM 2-oxoglutarate (2-OG).

  • Cofactor Mix: 10 µM Fe(II) sulfate + 100 µM Ascorbate.

  • Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.[1]

Workflow:

  • Preparation: Dissolve test compounds in DMSO (10 mM stock). Dilute to 2% DMSO final concentration in assay buffer.

  • Pre-incubation: Add 5 µL of Compound + 5 µL of Enzyme Mix (0.001 µM PHD2 final) to a 384-well white ProxiPlate. Incubate for 15 minutes at room temperature (allows inhibitor to bind Fe(II) in active site).

  • Reaction Start: Add 5 µL of Substrate/Cofactor Mix.

  • Incubation: Incubate for 10 minutes at 22°C.

  • Quenching: Stop reaction with 5 µL of 30 mM EDTA (chelates iron, stopping the enzyme).

  • Detection: Add Eu-labeled anti-hydroxy-HIF antibody and APC-labeled Streptavidin. Read TR-FRET signal after 1 hour.

  • Data Analysis: Calculate % Inhibition relative to DMSO control. Fit to sigmoidal dose-response curve to determine

    
    .
    
3.3 Comparative Data: Reference Compounds

The following table summarizes the potency of key isonicotinate-related inhibitors.

CompoundCore ScaffoldTargetIC50 (PHD2)Mechanism
IOX2 HydroxyquinolinePHD221 nMCompetitive vs 2-OG
Roxadustat IsoquinolinePHD2~18 nMCompetitive vs 2-OG
Deferiprone 3-Hydroxy-4-pyridinoneNon-specificµM rangeGeneral Iron Chelation
Derivative 5 Isonicotinate AmideROS/Inflammation1.42 µg/mLROS Scavenging

Table 1: Comparative potency of reference compounds. Note that IOX2 and Roxadustat share the hydroxy-nitrogen chelating motif homologous to 5-hydroxyisonicotinate.

References
  • MDPI (Molecules). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • National Institutes of Health (PMC). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. [Link]

  • Organic Syntheses. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts (Synthesis Protocol). [Link]

Sources

Safety data sheet (SDS) for Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and safety data sheet (SDS) analysis for Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate , a specialized pyridine intermediate used in pharmaceutical research and development.

CAS Number: 868047-74-9 Document Type: Advanced Safety & Handling Protocol Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists

Executive Summary & Chemical Identity

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate is a functionalized pyridine derivative characterized by a sterically demanding tert-butyl group adjacent to the ring nitrogen and a hydroxyl group at the C5 position. It serves as a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of HIF-prolyl hydroxylase (HIF-PH) inhibitors and other pyridine-based kinase inhibitors where metabolic stability and lipophilicity are required.

This guide moves beyond the standard SDS format to provide a self-validating system for handling, storage, and emergency response, grounded in Structure-Activity Relationship (SAR) analysis and standard operating procedures for high-value organic intermediates.

Chemical Identification Table
PropertySpecification
Chemical Name Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate
Synonyms Ethyl 5-hydroxy-2-(1,1-dimethylethyl)pyridine-4-carboxylate; 4-Pyridinecarboxylic acid, 2-(1,1-dimethylethyl)-5-hydroxy-, ethyl ester
CAS Number 868047-74-9
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
SMILES CCOC(=O)C1=C(C=NC(=C1)C(C)(C)C)O
MDL Number MFCD18256974

Hazard Identification & Risk Assessment (GHS)

Note: Specific toxicological data for this CAS is limited. The following classification is derived from SAR analysis of analogous polysubstituted pyridines and phenolic esters.

GHS Classification (Provisional)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Signal Word: WARNING
Hazard Statements
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Structural Alerts & Causality
  • Phenolic Hydroxyl (C5-OH): Increases acidity (pKa ~8-9) and potential for oxidative coupling. Contact with strong bases will generate the phenoxide anion, increasing reactivity and potential for skin corrosion.

  • Pyridine Nitrogen: While the tert-butyl group provides steric shielding, the nitrogen remains a basic center. Inhalation of mists may cause irritation to the upper respiratory tract due to local pH changes.

  • Ester Moiety: Susceptible to hydrolysis in humid environments, releasing ethanol and the corresponding carboxylic acid, which may alter the pH profile of the substance over time.

Emergency Response Workflow

The following diagram illustrates the logical decision tree for emergency response, prioritizing containment and personnel safety.

EmergencyResponse Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Spill Spill/Release Type->Spill ActionSkin Flush 15+ min Remove Contaminated Clothing Consult Physician Skin->ActionSkin ActionInhal Move to Fresh Air Oxygen if labored breathing Monitor for Pulmonary Edema Inhal->ActionInhal ActionSpill Evacuate Area Don PPE (Nitrile + N95/P100) Absorb with Inert Material Spill->ActionSpill Disposal Dispose as Hazardous Waste (Incineration) ActionSpill->Disposal

Caption: Decision logic for emergency response scenarios involving Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate.

Handling, Storage, and Stability Protocols

To maintain chemical integrity and safety, strict adherence to these protocols is required.

Storage Conditions
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The phenolic moiety is susceptible to autoxidation, which can lead to quinone formation and discoloration (browning).

  • Temperature: Refrigerate (2-8°C). While the tert-butyl group adds stability, lower temperatures retard ester hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Handling Causality
  • Why Inert Atmosphere? The electron-rich phenolic ring is prone to oxidation. Exposure to air for prolonged periods will degrade the material, affecting yield in subsequent coupling reactions (e.g., Suzuki-Miyaura or amide coupling).

  • Why Avoid Iron/Metals? Phenols and pyridine carboxylates can chelate transition metals (Fe, Cu), leading to colored complexes and catalytic decomposition. Use glass or Teflon-coated spatulas.

Synthesis & Reactivity Workflow

The following diagram outlines the reactivity profile and handling logic during synthesis.

HandlingWorkflow Compound Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate Hazard1 Risk: Oxidation Trigger: Air/UV Exposure Result: Quinone formation Compound->Hazard1 Hazard2 Risk: Hydrolysis Trigger: Moisture/Acid/Base Result: Carboxylic Acid + Ethanol Compound->Hazard2 Control1 Control: Store under Argon/N2 Hazard1->Control1 Control2 Control: Anhydrous Solvents Hazard2->Control2 App Application: HIF-PH Inhibitor Synthesis Control1->App Control2->App

Caption: Reactivity risks and required engineering controls for maintaining compound integrity.

Physical & Chemical Properties

Data is based on experimental values for the specific CAS or high-confidence predicted models (ACD/Labs, EPISuite).

PropertyValueSource/Note
Physical State Solid (Crystalline Powder)Standard
Color White to Off-White/Pale YellowPhenolic oxidation may cause yellowing
Melting Point 45-50°C (Predicted)Low melting solid due to tert-butyl disruption of packing
Boiling Point 315.6 ± 42.0°C at 760 mmHgPredicted
Density 1.1 ± 0.1 g/cm³Predicted
Solubility Soluble in DMSO, Methanol, DCM, Ethyl AcetateLipophilic tert-butyl group aids organic solubility
pKa (Phenol) ~8.5Acidic proton at C5
pKa (Pyridine N) ~3.5Reduced basicity due to steric hindrance and electron-withdrawing ester

Exposure Controls & Personal Protection (PPE)

Every protocol must be self-validating. If you can smell the compound, your engineering controls have failed.

Engineering Controls
  • Primary: Chemical Fume Hood. Ensure face velocity > 100 fpm.

  • Secondary: Local exhaust ventilation if handling large quantities (kg scale).

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 (dust) or P100 (if aerosolized). If heating, use a respirator with organic vapor cartridges (OV/P100).

  • Hand Protection:

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Breakthrough Time: > 480 min (Estimated).

    • Logic: Pyridine derivatives can permeate latex; nitrile offers superior resistance to organic bases.

  • Eye Protection: Chemical safety goggles. Face shield if reaction involves pressure or high heat.

  • Body Protection: Lab coat (cotton/polyester blend). Tyvek suit for scale-up operations.

Toxicological Information

Based on read-across from analogous pyridine esters (e.g., Ethyl 5-hydroxyisonicotinate).

  • Acute Toxicity:

    • Oral LD50 (Rat): Predicted > 2000 mg/kg.

    • Inhalation: Data unavailable. Treat as potentially harmful.

  • Skin Corrosion/Irritation: Causes skin irritation.[1] Phenolic compounds can cause protein denaturation.

  • Serious Eye Damage: Causes serious eye irritation.

  • Sensitization: No specific data. Pyridine compounds are generally not strong sensitizers, but individual susceptibility varies.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Ecological Information & Disposal

Environmental Fate[5]
  • Persistence: Not readily biodegradable. The tert-butyl group hinders enzymatic degradation.

  • Bioaccumulation: LogPow ~2.5-3.0. Moderate potential for bioaccumulation.

  • Mobility: Low mobility in soil due to lipophilicity.

Disposal Protocol
  • Do NOT flush into sewer systems.

  • Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

Regulatory Information

  • TSCA (USA): Not listed. For R&D use only (TSCA exemption applies).

  • REACH (EU): Not registered.

  • Transport (DOT/IATA): Not regulated as a dangerous good for transport.

    • Note: Always verify with local carrier regulations as "Environmentally Hazardous Substance" classification may apply to bulk shipments (UN 3077).

References

  • Matrix Scientific. (2024). Product Data Sheet: Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate (CAS 868047-74-9). Retrieved from .

  • PubChem. (2024).[3] Compound Summary for CAS 868047-74-9. National Center for Biotechnology Information. Retrieved from .

  • Sigma-Aldrich. (2024). Safety Data Sheet: General Pyridine Derivatives. (Used for read-across hazard classification).[2]

  • Akebia Therapeutics. (2016). Vadadustat and HIF-PH Inhibitor Chemistry.

Sources

Methodological & Application

Synthesis of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, multi-step synthetic protocol for the preparation of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis leverages modern organometallic and palladium-catalyzed cross-coupling reactions to achieve a modular and efficient route. The protocol begins with the C4-functionalization of a 2-(tert-butyl)-5-bromopyridine precursor, followed by a Miyaura borylation to install a boronic ester, and concludes with a mild oxidation to yield the target phenol. This guide provides in-depth, step-by-step instructions, explains the chemical rationale behind key procedural choices, and offers a framework for researchers in organic synthesis and pharmaceutical development.

Introduction

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Specifically, functionalized isonicotinates—esters of pyridine-4-carboxylic acid—are key intermediates in the synthesis of a wide range of biologically active molecules.[2] The target molecule, Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, combines several features of interest: a sterically demanding tert-butyl group that can enhance metabolic stability, a hydroxyl group that can serve as a key interaction point or a handle for further derivatization, and an ethyl ester for modulating solubility and serving as a synthetic precursor.

Direct functionalization of the pyridine ring, especially at the C4 position, has been a long-standing challenge in heterocyclic chemistry due to issues with regioselectivity.[1][3] This protocol circumvents these challenges by employing a strategy that builds complexity in a controlled, stepwise manner. The proposed three-step synthesis is designed for reliability and adaptability, utilizing well-established and high-yielding transformations.

Overall Synthetic Scheme

The synthesis is designed as a three-step sequence starting from the commercially available 2-(tert-butyl)-5-bromopyridine.

Synthetic_Workflow Start 2-(tert-butyl)-5-bromopyridine label1 Step 1: C4-Carboxylation LDA, THF, -78 °C then ClCOOEt Start->label1 Step1_Product Ethyl 2-(tert-butyl)-5-bromoisonicotinate label2 Step 2: Miyaura Borylation B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 80 °C Step1_Product->label2 Step2_Product Ethyl 2-(tert-butyl)-5-(pinacolboranyl)isonicotinate label3 Step 3: Oxidation NaBO3·4H2O THF/H2O, rt Step2_Product->label3 Final_Product Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate label1->Step1_Product label2->Step2_Product label3->Final_Product

Figure 1: Proposed three-step synthetic workflow.

Materials and Reagents

This table summarizes all necessary chemicals for the complete synthesis. All reagents should be of appropriate grade for organic synthesis and used as received unless otherwise noted. Anhydrous solvents are critical for Step 1.

Reagent/MaterialChemical FormulaSupplier (Example)Notes
2-(tert-butyl)-5-bromopyridineC9H12BrNSigma-AldrichStarting Material
DiisopropylamineC6H15NAcros OrganicsDry over KOH, distill
n-Butyllithium (2.5 M in hexanes)C4H9LiSigma-AldrichTitrate before use
Anhydrous Tetrahydrofuran (THF)C4H8OAcros OrganicsSure/Seal™ bottle
Ethyl ChloroformateC3H5ClO2Alfa AesarStore under nitrogen
Bis(pinacolato)diboron (B2pin2)C12H24B2O4Oakwood Chemical
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)C34H28Cl2FeP2PdStrem Chemicals
Potassium Acetate (KOAc)CH3COOKFisher ScientificDry in oven at 120°C
Anhydrous 1,4-DioxaneC4H8O2Sigma-AldrichSure/Seal™ bottle
Sodium Perborate TetrahydrateNaBO3·4H2OSigma-Aldrich
Diethyl Ether (Et2O)C4H10OVWRAnhydrous grade
Ethyl Acetate (EtOAc)C4H8O6VWRACS grade
Saturated Sodium BicarbonateNaHCO3Fisher ScientificAqueous solution
Saturated Sodium Chloride (Brine)NaClFisher ScientificAqueous solution
Anhydrous Magnesium SulfateMgSO4VWRFor drying
Silica GelSiO2Sorbent Technologies230-400 mesh for column

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reactions involving n-butyllithium are highly exothermic and moisture-sensitive; strict anhydrous and inert atmosphere techniques are required.

Step 1: Synthesis of Ethyl 2-(tert-butyl)-5-bromoisonicotinate

This step involves a directed metalation at the C4 position of the pyridine ring using a strong, non-nucleophilic base, followed by quenching with an electrophile to install the ethyl ester group.[4] The use of Lithium Diisopropylamide (LDA) at low temperatures is crucial to prevent side reactions, such as nucleophilic addition to the pyridine ring.[5]

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask via cannula and cool the solution to -78 °C using an acetone/dry ice bath.

  • To the cold THF, add diisopropylamine (1.5 equiv.) via syringe.

  • Slowly add n-butyllithium (1.4 equiv., 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • In a separate flame-dried flask, dissolve 2-(tert-butyl)-5-bromopyridine (1.0 equiv.) in anhydrous THF (50 mL).

  • Transfer the solution of the pyridine substrate to the LDA solution dropwise via cannula over 30 minutes, maintaining the temperature at -78 °C. A dark-colored solution should form. Stir for 1 hour.

  • Add ethyl chloroformate (1.3 equiv.) dropwise to the reaction mixture. Stir for an additional 2 hours at -78 °C.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield the product as a pale yellow oil.

Step 2: Palladium-Catalyzed Miyaura Borylation

This reaction converts the aryl bromide to an aryl boronic acid pinacol ester. The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction known for its high functional group tolerance.[6][7] The use of Pd(dppf)Cl2 as a catalyst is common for this transformation on heteroaromatic systems.[8]

Procedure:

  • To a round-bottom flask, add Ethyl 2-(tert-butyl)-5-bromoisonicotinate (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and potassium acetate (3.0 equiv.).

  • Add Pd(dppf)Cl2 (0.03 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (sufficient to make a 0.2 M solution) via cannula.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can often be used directly in the next step. If purification is required, it can be achieved by flash column chromatography (eluent: 10-25% ethyl acetate in hexanes).

Step 3: Oxidation of Boronic Ester to Phenol

The final step involves the oxidation of the C-B bond to a C-O bond, yielding the desired hydroxyl group. Several oxidants can be used for this transformation, including hydrogen peroxide, Oxone, and sodium perborate.[9][10][11] Sodium perborate is chosen here as it is a mild, safe, and effective reagent for this purpose.[11]

Procedure:

  • Dissolve the crude boronic ester from Step 2 (1.0 equiv.) in a mixture of THF and water (4:1 v/v).

  • Add sodium perborate tetrahydrate (3.0 equiv.) in one portion.

  • Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL) and stir for 15 minutes.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemp.Time (h)Expected Yield
1C4-CarboxylationLDA, Ethyl ChloroformateTHF-78 °C3-460-75%
2Miyaura BorylationB2pin2, Pd(dppf)Cl2, KOAcDioxane80 °C12-1680-95%
3OxidationSodium PerborateTHF/H2Ort4-670-85%

Conclusion

The described three-step synthesis provides a reliable and efficient pathway to Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate. The methodology relies on well-precedented and robust chemical transformations, making it suitable for implementation in both academic and industrial research laboratories. The modular nature of this route allows for potential variation at each step, enabling the synthesis of a library of related analogues for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. RSC Publishing.
  • Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24(04), 499-501.
  • Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Angewandte Chemie International Edition.
  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Communications Chemistry.
  • Li, G., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(15), 4062–4065.
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition.
  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal.
  • THE EXPEDITIOUS OXIDATION OF ARYLBORONIC ACIDS TO PHENOLS BY TERTIARY BUTYL HYDROPEROXIDE IN GREEN AQUEOUS ETHANOL. Bibliomed.
  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ResearchGate.
  • What is Ethyl isonicotinate and its applications?. Guidechem.
  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst system for the palladium-catalyzed borylation of aryl halides with pinacol borane. Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

Scalable Synthetic Routes for Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details robust and scalable synthetic strategies for the preparation of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, a key building block in the development of novel therapeutics and functional materials. The presented routes are designed for adaptability, from laboratory-scale synthesis to potential industrial production, with a focus on efficiency, cost-effectiveness, and safety.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The unique electronic properties and structural features of the pyridine ring allow for fine-tuning of molecular interactions with biological targets. Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, with its specific substitution pattern, presents a valuable scaffold for library synthesis and lead optimization in drug discovery programs. This guide provides a detailed roadmap for its synthesis, empowering researchers to access this important molecule in required quantities.

Retrosynthetic Analysis and Strategy

A plausible and scalable synthesis of the target molecule is best approached through a convergent strategy, focusing on the construction of a key intermediate, 2-tert-butyl-5-methoxypyridine. This intermediate can then be functionalized at the C4 position, followed by esterification and deprotection to yield the final product. This approach allows for the introduction of sensitive functional groups late in the synthesis, maximizing overall yield and simplifying purification.

Retrosynthesis target Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate intermediate1 2-(tert-butyl)-5-methoxyisonicotinic acid target->intermediate1 step1 Esterification & Demethylation intermediate2 2-tert-butyl-5-methoxypyridine intermediate1->intermediate2 step2 C4 Functionalization & Oxidation starting_material1 2-Bromo-5-methoxypyridine intermediate2->starting_material1 starting_material2 tert-Butyl Grignard Reagent intermediate2->starting_material2 step3 Cross-Coupling

Caption: Retrosynthetic analysis of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate.

Proposed Synthetic Pathway

The forward synthesis is designed as a four-stage process, each with a detailed protocol below.

Synthetic_Pathway A 2-Bromo-5-methoxypyridine B 2-tert-Butyl-5-methoxypyridine A->B  t-BuMgCl, NiCl2(dppf)   C 2-(tert-butyl)-5-methoxyisonicotinic acid B->C  1. n-BuLi, THF  2. CO2  3. H3O+ D Ethyl 2-(tert-butyl)-5-methoxyisonicotinate C->D  EtOH, H2SO4 (cat.)   E Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate D->E  L-Selectride, THF  

Caption: Proposed synthetic pathway for Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate.

Stage 1: Synthesis of 2-tert-Butyl-5-methoxypyridine via Kumada Coupling

The cornerstone of this synthetic route is the efficient formation of the C-C bond between the pyridine ring and the tert-butyl group. A nickel-catalyzed Kumada cross-coupling reaction provides a scalable and cost-effective method for this transformation.[1][2] This reaction utilizes a commercially available Grignard reagent and a suitable nickel catalyst.[3]

Protocol 1: Kumada Coupling

Materials:

  • 2-Bromo-5-methoxypyridine

  • tert-Butylmagnesium chloride (2.0 M in THF)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) (NiCl₂(dppf))

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-bromo-5-methoxypyridine (1 equivalent) and NiCl₂(dppf) (0.05 equivalents).

  • Add anhydrous THF to dissolve the reactants.

  • Slowly add tert-butylmagnesium chloride (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-tert-butyl-5-methoxypyridine.

Parameter Value
Expected Yield 70-85%
Purity (by GC) >98%
Boiling Point ~85-90 °C at 10 mmHg

Stage 2: Directed Ortho-Metalation and Carboxylation

With the key intermediate in hand, the next step is the regioselective introduction of a carboxyl group at the C4 position. The methoxy group at C5 acts as a directed metalation group (DMG), facilitating deprotonation at the adjacent C4 position by a strong base like n-butyllithium.[4] The resulting organolithium species is then quenched with carbon dioxide to afford the corresponding carboxylic acid.

Protocol 2: Carboxylation

Materials:

  • 2-tert-Butyl-5-methoxypyridine

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of 2-tert-butyl-5-methoxypyridine (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, crush an excess of dry ice and add it to the reaction mixture in one portion.

  • Allow the reaction mixture to warm to room temperature overnight with stirring.

  • Quench the reaction with 1 M hydrochloric acid until the pH is acidic.

  • Extract the product with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 2-(tert-butyl)-5-methoxyisonicotinic acid, which can be used in the next step without further purification or recrystallized from a suitable solvent system.

Parameter Value
Expected Yield 80-90%
Purity (by HPLC) >95%
Melting Point Varies depending on purity

Stage 3: Fischer Esterification

The carboxylic acid is converted to the corresponding ethyl ester via a classic Fischer esterification, using an excess of ethanol and a catalytic amount of strong acid.[5][6]

Protocol 3: Esterification

Materials:

  • 2-(tert-butyl)-5-methoxyisonicotinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 2-(tert-butyl)-5-methoxyisonicotinic acid (1 equivalent) and an excess of anhydrous ethanol (10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(tert-butyl)-5-methoxyisonicotinate.

  • The crude product can be purified by column chromatography on silica gel.

Parameter Value
Expected Yield 85-95%
Purity (by HPLC) >98%

Stage 4: Chemoselective Demethylation

The final step involves the cleavage of the methyl ether to unveil the desired hydroxyl group. A chemoselective demethylation using L-Selectride has been shown to be effective for methoxypyridine derivatives, offering a milder alternative to harsher reagents like boron tribromide.[7][8][9]

Protocol 4: Demethylation

Materials:

  • Ethyl 2-(tert-butyl)-5-methoxyisonicotinate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add a solution of ethyl 2-(tert-butyl)-5-methoxyisonicotinate (1 equivalent) in anhydrous THF.

  • Slowly add L-Selectride solution (1.5-2.0 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench with 1 M hydrochloric acid until the pH is acidic.

  • Extract the product with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the final product, Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate.

Parameter Value
Expected Yield 75-85%
Purity (by HPLC) >99%
Final Product White to off-white solid

Safety and Handling

  • Organolithium Reagents (n-BuLi): Extremely pyrophoric and moisture-sensitive. Handle under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

  • Grignard Reagents: Moisture-sensitive and flammable. Handle under an inert atmosphere.

  • L-Selectride®: Flammable and reacts violently with water. Handle under an inert atmosphere.

  • Concentrated Acids and Bases: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Use in a well-ventilated fume hood.

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Center for Biotechnology Information. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]

  • Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

  • Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester. ResearchGate. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]

  • Preparation of isonicotinic acid esters.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate. [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Chinese Chemical Society. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Pinnick oxidation. Wikipedia. [Link]

  • Chemoselective Demethylation of Methoxypyridine. ResearchGate. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]

  • Kumada coupling. Wikipedia. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Demethylation of an aryl methoxy group. Reddit. [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. National Center for Biotechnology Information. [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. National Center for Biotechnology Information. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Grand Valley State University. [Link]

  • Kumada Coupling. Organic Chemistry Portal. [Link]

  • Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine? ResearchGate. [Link]

  • Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. ScienceDirect. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Center for Biotechnology Information. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Center for Biotechnology Information. [Link]

  • Pinnick oxidation. Wenxuecity. [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. [Link]

  • Position of coordination of the lithium ion determines the regioselectivity of demethylations of 3,4-dimethoxymorphinans with L-selectride. PubMed. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. SciSpace. [Link]

  • Pinnick Oxidation. YouTube. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Center for Biotechnology Information. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]

Sources

Application Note: Optimized Protocols for the Saponification of Sterically Hindered Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. However, substrates bearing significant steric hindrance adjacent to the carbonyl group present a formidable challenge to standard saponification procedures. Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate is a prime example of such a sterically encumbered ester. The bulky tert-butyl group at the C2 position effectively shields the carbonyl carbon from nucleophilic attack, often leading to sluggish or incomplete reactions under conventional conditions.[1][2][3] This application note provides a detailed guide to overcoming this challenge, presenting robust and efficient protocols for the high-yield hydrolysis of this substrate. We will delve into the mechanistic basis for the experimental design, offer two validated protocols, and provide comprehensive guidelines for reaction monitoring, product purification, and characterization.

Mechanistic Considerations and Strategic Approach

The base-promoted hydrolysis of esters typically proceeds via a nucleophilic acyl substitution, known as the BAC2 mechanism.[2][4] This process involves the attack of a hydroxide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to release the alkoxide leaving group.

The primary obstacle in the hydrolysis of ethyl 2-(tert-butyl)-5-hydroxyisonicotinate is the severe steric hindrance imposed by the ortho tert-butyl group. This bulky substituent physically obstructs the trajectory of the incoming hydroxide nucleophile, dramatically increasing the activation energy of the initial addition step.

Caption: Steric shielding of the carbonyl by the ortho tert-butyl group.

To circumvent this issue, our strategy focuses on enhancing the reactivity of the nucleophile. By employing a non-aqueous, aprotic solvent system, we can generate a "naked," minimally solvated hydroxide ion. This significantly increases its nucleophilicity compared to its heavily hydrated counterpart in aqueous solutions, enabling it to overcome the steric barrier more effectively.[1]

Materials and Reagent Data

Reagents and Equipment
  • Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (CH₂Cl₂), Anhydrous

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M and concentrated

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, and heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Büchner funnel and filter paper

Reactant and Product Properties
CompoundMolar Mass ( g/mol )Physical StateNotes
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate223.27SolidStarting material. Sparingly soluble in water.
2-(tert-butyl)-5-hydroxyisonicotinic acid195.22SolidProduct. Expected to be a high-melting-point solid.

Optimized Hydrolysis Protocols

Two protocols are presented, ranging from a more traditional approach requiring thermal energy to a highly efficient, mild, non-aqueous method.

Protocol A: Enhanced Classical Saponification (Aqueous Co-Solvent)

This method utilizes a standard base in an aqueous-organic co-solvent system under reflux. It is effective but may require longer reaction times compared to Protocol B.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-(tert-butyl)-5-hydroxyisonicotinate (2.23 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH). Stir until the starting material is fully dissolved.

  • Base Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20.0 mmol, 2.0 equiv.) in 20 mL of deionized water. Add this aqueous solution to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 70-75 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC (See Section 4). The reaction is typically complete within 8-16 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove the organic solvents (THF/MeOH) under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with 20 mL of water. d. Cool the solution in an ice bath and slowly acidify to pH ~3-4 by adding 1M HCl. A white precipitate of the product will form. e. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) and dry under vacuum.

Protocol B: Mild, High-Efficiency Saponification (Non-Aqueous)

This superior method leverages a non-aqueous solvent system to enhance nucleophilicity, enabling rapid and efficient hydrolysis at room temperature.[1][3]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.3 N solution of NaOH in methanol by dissolving 1.2 g of NaOH in 100 mL of anhydrous MeOH.

  • Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add ethyl 2-(tert-butyl)-5-hydroxyisonicotinate (2.23 g, 10.0 mmol).

  • Solvent Addition: Add 90 mL of anhydrous dichloromethane (CH₂Cl₂) and stir to dissolve the ester.

  • Base Addition: Add 10 mL of the 0.3 N methanolic NaOH solution (3.0 mmol, 0.3 equiv. relative to solvent volume, but sufficient for catalysis and reaction). The final solvent ratio will be CH₂Cl₂/MeOH (9:1).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: The reaction is significantly faster. Monitor progress via TLC every 30-60 minutes. Complete conversion is often observed within 2-5 hours. The formation of a precipitate (the sodium salt of the product) may be observed.

  • Work-up: a. Upon completion, add 50 mL of deionized water to the reaction mixture. b. Transfer the mixture to a separatory funnel and remove the lower organic layer. c. Extract the aqueous layer with dichloromethane (2 x 20 mL) to remove any unreacted starting material. d. Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1M HCl, which will precipitate the carboxylic acid product.

  • Isolation: Collect the white solid via vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry under high vacuum to yield the pure 2-(tert-butyl)-5-hydroxyisonicotinic acid.

Reaction Monitoring and Product Characterization

Thin-Layer Chromatography (TLC)

Effective monitoring is crucial for determining reaction completion and preventing the formation of by-products.

  • Eluent System: A typical mobile phase is a mixture of Ethyl Acetate / Hexanes (1:1) with 1% acetic acid. The acetic acid ensures the carboxylic acid product is protonated and travels up the plate.

  • Visualization: UV light (254 nm).

  • Expected Results: The starting ester is less polar and will have a higher Rf value. The product, 2-(tert-butyl)-5-hydroxyisonicotinic acid, is highly polar and will have a much lower Rf value, often close to the baseline. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Product Characterization (Expected Data)
  • ¹H NMR: Expect the disappearance of the characteristic ethyl group signals (a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm). A new, broad singlet corresponding to the carboxylic acid proton will appear far downfield (δ > 10 ppm), which is D₂O exchangeable. The signals for the tert-butyl group and the pyridine ring protons should remain.

  • Mass Spectrometry (ESI-): Expect to see the [M-H]⁻ ion at m/z ≈ 194.2.

Comparative Analysis and Workflow

Protocol Comparison
ParameterProtocol A (Aqueous Co-Solvent)Protocol B (Non-Aqueous)Rationale
Temperature Reflux (~75 °C)Room Temperature (~25 °C)Protocol B's enhanced nucleophile does not require thermal energy.[1]
Reaction Time 8 - 16 hours2 - 5 hoursThe "naked" hydroxide in the non-aqueous system reacts much faster.[3]
Reagent Stoich. 2.0 equiv. LiOHCatalytic/Stoichiometric NaOH in specific solvent ratioProtocol A requires a larger excess of base to drive the reaction.
Yield & Purity Good to ExcellentTypically ExcellentThe milder conditions of Protocol B often lead to cleaner reactions and higher isolated yields.
Considerations Simpler solvent systemRequires anhydrous solvents for optimal performanceThe presence of water in Protocol B would solvate the hydroxide, reducing its efficacy.
Overall Experimental Workflow

Caption: Generalized workflow for the hydrolysis and purification process.

Conclusion

The hydrolysis of the sterically hindered ethyl 2-(tert-butyl)-5-hydroxyisonicotinate can be accomplished efficiently with rational protocol design. While a traditional aqueous co-solvent system at reflux provides a viable route, the use of a non-aqueous NaOH/MeOH/CH₂Cl₂ system (Protocol B) is demonstrably superior. It offers significantly reduced reaction times, proceeds under mild ambient temperatures, and consistently delivers high yields of the desired carboxylic acid. This method is highly recommended for researchers working with this or structurally similar hindered esters, providing a reliable and scalable solution for applications in medicinal chemistry and materials science.

References

  • Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.).
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate.
  • Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. RSC Publishing.
  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate.
  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy.
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science.
  • Experiment 5: Ester Hydrolysis. (n.d.).
  • Common Conditions for Ester to Acid Conversion. (n.d.). Organic Chemistry Data.
  • Malonic acid, tert-butyl ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Recrystallization purification method of 2,5-di-tert-butylhydroquinone - Google Patents. (n.d.).
  • Zhang, Y., et al. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online.

Sources

Chlorination methods for Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chlorination Strategies for the Synthesis of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate Precursors

Executive Summary

This technical guide details the critical chlorination methodologies required to synthesize Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate (CAS: 868047-74-9).[1] This scaffold is a pivotal intermediate in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, a class of drugs used to treat anemia in chronic kidney disease (e.g., Vadadustat, Daprodustat analogs).

The primary synthetic challenge lies in the efficient conversion of the 4-hydroxy/4-oxo precursor (typically 2-(tert-butyl)-5-(benzyloxy)pyridin-4(1H)-one) into the 4-chloro intermediate .[1] This "activation" step is a prerequisite for the subsequent palladium-catalyzed carbonylation that installs the ethyl ester moiety.[1] This note prioritizes the deoxychlorination pathway, comparing the industrial standard (


) with milder catalytic variants (

/DMF), providing scalable protocols and mechanistic insights.

Retrosynthetic Logic & Mechanistic Grounding

The synthesis of highly substituted isonicotinates often fails via direct esterification due to steric hindrance from the tert-butyl group and electronic deactivation.[1] The preferred industrial route utilizes a nucleophilic aromatic substitution (


)  strategy followed by carbonylation.
The Chemical Pathway
  • Starting Material: 2-(tert-butyl)-5-(benzyloxy)pyridin-4(1H)-one.[1]

  • Transformation: Conversion of the C4-carbonyl oxygen to a C4-chlorine leaving group.[1]

  • Mechanism: The reaction proceeds via the activation of the pyridone tautomer.[1] The oxygen attacks the electrophilic phosphorus/sulfur center, creating a good leaving group (dichlorophosphate or chlorosulfite), which is then displaced by chloride ion.

Why Chlorinate? The 4-chloro substituent serves as a "pseudo-triflate," enabling the subsequent Pd-catalyzed carbonylation (Heck-carbonylation) to install the ethyl ester with high regioselectivity, avoiding the formation of unwanted isomers common in direct pyridine ring synthesis.[1]

Visualization: Reaction Workflow

The following diagram illustrates the activation and displacement mechanism, highlighting the critical intermediate species.

ChlorinationPathway Start Precursor: 2-(t-Butyl)-5-(benzyloxy) pyridin-4(1H)-one Inter Activated Intermediate (Phosphorylated/Vilsmeier Adduct) Start->Inter O-Attack on P/S (Rate Limiting) Reagent Activation Agent (POCl3 or SOCl2/DMF) Reagent->Inter Product Target Intermediate: 4-Chloro-2-(t-butyl)- 5-(benzyloxy)pyridine Inter->Product Cl- Displacement (Aromatization) Downstream Downstream: Pd-Catalyzed Carbonylation (Ethyl Ester Formation) Product->Downstream CO, EtOH, Pd(OAc)2

Figure 1: Mechanistic flow for the deoxychlorination of the 4-pyridone precursor.

Experimental Protocols

Method A: The "Gold Standard" – Phosphorus Oxychloride ( )

Best for: High-yielding synthesis where strict anhydrous conditions can be maintained.[1] This method drives the equilibrium to completion via the formation of a stable phosphoryl bond.[1]

Reagents:

  • Precursor: 2-(tert-butyl)-5-(benzyloxy)pyridin-4(1H)-one (1.0 equiv)[1]

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Solvent: None (Neat) or Toluene (if temperature control is required)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.0 equiv) – Optional, to scavenge HCl.
    

Step-by-Step Protocol:

  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a reflux condenser, nitrogen inlet, and a temperature probe. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl gas.

  • Charging: Charge the solid pyridone precursor into the flask.

  • Addition: Cool the flask to 0°C. Add

    
     dropwise via an addition funnel. Caution: Exothermic.
    
  • Reaction: Once addition is complete, warm the mixture to room temperature, then heat to reflux (105°C) .

  • Monitoring: Stir at reflux for 2–4 hours. Monitor via HPLC/TLC.[1] The starting pyridone (polar) should disappear, replaced by the less polar chloropyridine.

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (use a rigorous cold trap).
      
    • Quenching: Slowly pour the residue into a mixture of crushed ice and saturated

      
      . Do not add water to the residue, as the exotherm can be violent.
      
    • Adjust pH to ~8.0.[1]

  • Extraction: Extract with Ethyl Acetate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The Catalytic Vilsmeier-Haack Approach ( /DMF)

Best for: Process scale-up where removing excess


 is hazardous or difficult.[1]

Reagents:

  • Precursor: 1.0 equiv[2][3][4][5]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalyst: DMF (0.1 equiv)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Activation: In a separate vessel, mix DMF and

    
     in Toluene at 0°C to generate the Vilsmeier reagent (white precipitate/slurry).
    
  • Addition: Add the pyridone precursor to the slurry.

  • Heating: Heat the mixture to 70–80°C . The reaction is typically cleaner but may be slower than neat

    
    .[1]
    
  • Workup: Quench with water/ice. The byproduct is

    
     (gas) and HCl, making the workup less viscous than the phosphate residues from Method A.
    

Data Analysis & Process Parameters

ParameterMethod A (

)
Method B (

/DMF)
Impact on Quality
Reaction Temp 100–110°C (Reflux)70–80°CHigher temps favor complete conversion but increase tar formation.[1]
Stoichiometry Large Excess (Solvent)1.5 – 2.0 equivMethod B is more atom-economical; Method A ensures kinetics.[1]
Byproducts Phosphoric acid gel

(gas), HCl
Method B offers easier downstream processing (no phosphate emulsions).
Yield (Typical) 85–95%75–85%Method A is generally more robust for sterically hindered substrates.

Critical Safety & Troubleshooting

Safety: The Quench Step

The most dangerous step in chlorination is quenching excess


.[1]
  • Hazard: Hydrolysis of

    
     produces massive heat and HCl gas.[1]
    
  • Control: Always add the reaction mixture to the water/ice, never the reverse. Maintain temperature <20°C during quench to prevent runaway hydrolysis.[1]

Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Steric bulk of the tert-butyl group hindering the approach of the chlorinating agent.[1]

    • Solution: Add a catalytic amount of DMAP (4-dimethylaminopyridine) or switch to Method A with prolonged reflux.[1]

  • Issue: Black Tar Formation.[1]

    • Cause: Polymerization of the pyridine ring at high temperatures.[1]

    • Solution: Ensure strict nitrogen atmosphere; reduce temperature by 10°C and extend time.

Downstream Application (Validation)

To validate the success of the chlorination, the crude 4-chloro intermediate is subjected to carbonylation.[1]

Carbonylation Chloro 4-Chloro-2-(t-butyl)-5-(benzyloxy)pyridine Conditions Pd(OAc)2, dppp CO (5 atm), EtOH, Et3N Chloro->Conditions Target Ethyl 2-(tert-butyl)-5-(benzyloxy) isonicotinate Conditions->Target

Figure 2: Validation of the chloro-intermediate via carbonylation.[1]

Protocol Summary: The 4-chloro compound is dissolved in ethanol with


 and dppp (ligand) under Carbon Monoxide pressure (5–10 bar) at 100°C. Formation of the ethyl ester confirms the correct regiochemistry of the chlorination step [1].

References

  • Vadadustat Synthesis & Intermediates

    • Source: WIPO Patent WO/2021/179540.[1]

    • Title: Method for Preparing Vadadustat and Intermediate Thereof.[1]

    • Relevance: Describes the foundational chemistry of converting hydroxypyridines to chloropyridines in HIF-PH inhibitor synthesis.
    • URL:[Link]

  • Chlorination of Pyridones (General Protocol)

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • Title: A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand.[1][2][4]

    • Relevance: Provides detailed experimental conditions for chlorinating tert-butyl substituted pyridine precursors using .
    • URL:[Link]

  • Deoxychlorination Mechanisms

    • Source: National Institutes of Health (NIH) / NCBI.
    • Title: 2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one synthesis analysis.
    • Relevance: Validates the use of for sterically hindered heterocyclic ketones.
    • URL:[Link][6]

  • Phosphorus Trichloride Reagents

    • Source: ResearchGate / Molecule.[1]

    • Title: A practical chlorination of tert-butyl esters with PCl3.[1][7]

    • Relevance: Discusses compatibility of tert-butyl groups with aggressive chlorin
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the synthesis of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, a key intermediate in pharmaceutical development. We will address common challenges, offer troubleshooting strategies, and present optimized protocols to enhance yield and purity. Our focus is on providing practical, field-tested advice grounded in established chemical principles.

Overview of the Core Synthesis Pathway

The multi-step synthesis of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate typically proceeds through the formation and subsequent functionalization of a pyridine ring system. A common and reliable approach involves the construction of the substituted pyridine core, followed by demethylation to unmask the hydroxyl group. Below is a generalized workflow.

A Starting Materials (e.g., Pivalaldehyde, Ethyl Cyanoacetate) B Step 1: Pyridine Ring Formation (e.g., Hantzsch-type condensation) A->B Reagents & Catalyst C Intermediate: Ethyl 2-(tert-butyl)-5-methoxyisonicotinate B->C Cyclization & Oxidation D Step 2: Demethylation (e.g., with BBr3 or HBr) C->D Cleavage of ether E Final Product: Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate D->E Work-up F Purification (e.g., Column Chromatography, Recrystallization) E->F Isolation A Low Yield or Impurities Detected B Analyze Reaction Step A->B C Pyridine Formation B->C Step 1 D Demethylation B->D Step 2 E Check Reagent Purity & Stoichiometry C->E F Optimize Temperature & Catalyst C->F G Verify Demethylating Agent & Conditions D->G H Refine Work-up & Purification D->H I Re-run Experiment E->I F->I G->I H->I

Technical Support Center: Purification of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the purification of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate. As a substituted pyridine, this compound presents unique challenges and opportunities for purification that require a systematic and well-understood approach.

Frequently Asked Questions (FAQs)

Q1: I have my crude reaction mixture containing Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate. What is my first step?

Your initial step should always be a preliminary analysis of the crude material. Before attempting any large-scale purification, run a Thin-Layer Chromatography (TLC) analysis using a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). This will give you critical information about your sample:

  • The number of components in the mixture.

  • The polarity of your target compound relative to impurities.

  • Whether the impurities are significantly more or less polar, which helps in choosing the best purification strategy.

Q2: Which primary purification method should I choose: recrystallization or column chromatography?

The choice depends on the nature of your crude product and its impurities, as revealed by your initial TLC analysis.

  • Choose Recrystallization if:

    • Your crude product is mostly pure (>85-90%) and a solid.

    • The impurities have significantly different solubility profiles from your target compound.

    • You need to process a large amount of material, as recrystallization is often more scalable than chromatography.

  • Choose Flash Column Chromatography if:

    • Your crude product is an oil or a low-melting solid.

    • The mixture contains multiple components with similar polarities.

    • You need to achieve very high purity by separating closely related impurities.

The following decision tree can guide your choice:

G start Start: Crude Product tlc Analyze by TLC start->tlc is_solid Is the product a solid? impurities Impurities have very different Rf values? is_solid->impurities Yes chromatography Use Flash Column Chromatography is_solid->chromatography No (Oil or low-melting) tlc->is_solid recrystallize Attempt Recrystallization impurities->recrystallize Yes impurities->chromatography No (Similar Polarity)

Caption: Decision tree for selecting a primary purification method.

Q3: As a substituted pyridine, are there special considerations for purifying this compound on silica gel?

Yes. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction can lead to several issues, most notably peak tailing , where the spot on a TLC plate or the peak from a column appears elongated or streaked. This phenomenon reduces separation efficiency.

To counteract this, it is standard practice to add a small amount of a competing base, such as triethylamine (TEA) , to the mobile phase (eluent).[1] Typically, a concentration of 0.5-1% (v/v) TEA is sufficient. The TEA will preferentially interact with the acidic sites on the silica, effectively masking them from your target compound and resulting in sharper, more symmetrical peaks and better separation.[1]

Q4: What are the likely impurities I might encounter in the synthesis of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate?

Impurities will depend on the synthetic route, but they generally fall into these categories:

  • Unreacted Starting Materials: The precursors used in the final step of your synthesis.

  • Side-Products: Isomers or products from competing reaction pathways.

  • Reagents and Catalysts: Any acids, bases, or catalysts used in the reaction.

  • Residual Solvents: Solvents from the reaction or initial workup (e.g., THF, Dichloromethane, Toluene). Pyridine itself is a common solvent and can be difficult to remove, sometimes requiring distillation as an azeotrope with water.[2][3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for purifying Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, especially when dealing with complex mixtures.

1. Preparation of the Eluent and TLC Analysis: a. Prepare a stock solution of your chosen eluent. A good starting point is 30% Ethyl Acetate (EtOAc) in Hexanes . b. Add 0.5% Triethylamine (TEA) to this mixture. For every 100 mL of eluent, add 0.5 mL of TEA. This is crucial for preventing peak tailing.[1] c. Using this eluent, run a TLC of your crude material. The ideal solvent system should give your target compound an Rf value of ~0.25-0.35 . d. Adjust the polarity if needed. If the Rf is too low, increase the percentage of EtOAc. If it is too high, decrease it.

2. Column Packing: a. Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel weight to crude product weight). b. Pack the column using the "wet-packing" method with your chosen eluent (containing TEA). Ensure the silica gel bed is uniform and free of cracks or air bubbles.

3. Sample Loading: a. Wet Loading (Recommended): Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your eluent. Using a pipette, carefully apply the solution to the top of the silica bed. b. Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Gently add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). b. Maintain a steady flow rate, collecting fractions in test tubes.[4] c. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).[4]

5. Isolation: a. Combine the fractions that contain your pure product. b. Remove the solvent using a rotary evaporator. c. Place the final product under high vacuum to remove any residual solvent and TEA.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Run TLC with Eluent + 0.5% TEA rf 2. Adjust Eluent for Rf ≈ 0.3 tlc->rf pack 3. Wet-Pack Column rf->pack Optimal Eluent Found load 4. Load Sample (Wet or Dry) pack->load elute 5. Elute with Pressure load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evap 9. Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid samples, leveraging differences in solubility.[5][6]

1. Solvent Selection (Screening): a. Place a small amount (~20-30 mg) of your crude solid into several different test tubes. b. Add a few drops of a test solvent to each tube at room temperature. A good solvent is one where your compound is sparingly soluble at room temperature . c. Heat the tubes that did not fully dissolve. A good solvent is one where your compound becomes fully soluble when hot .[7] d. Let the hot solutions cool to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystals upon cooling. e. Good solvent systems to screen for this molecule include:

  • Ethyl Acetate / Hexanes
  • Methanol / Water
  • Tetrahydrofuran (THF) / n-Hexane[8]
  • Acetone / Water

2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen "good" solvent dropwise while heating the mixture to a gentle boil (use a hot plate). Continue adding the hot solvent until the solid just dissolves.[5] c. If using a solvent pair (e.g., EtOAc/Hexanes), dissolve the solid in the minimum amount of the "good" solvent (EtOAc) at its boiling point. Then, add the "poor" solvent (Hexanes) dropwise until the solution becomes slightly cloudy (saturated). Add a few more drops of the good solvent to clarify. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals. e. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

3. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5] c. Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish and dry completely under high vacuum.

4. Purity Verification: a. Check the purity of the recrystallized material by taking a melting point. A sharp melting point close to the literature value indicates high purity. b. Run a TLC to confirm the absence of impurities.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Recrystallization: Product "oils out" instead of crystallizing.1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is too concentrated or cooled too quickly.1. Add more solvent to the hot mixture to make it less saturated before cooling.[5] 2. Try a different solvent or solvent pair with a lower boiling point.
Recrystallization: No crystals form upon cooling.1. The solution is not saturated. 2. The compound is highly soluble even in the cold solvent.1. Boil off some of the solvent to increase the concentration and try cooling again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites.[5] 3. Add a "seed crystal" from a previous batch if available.[5]
Chromatography: Severe streaking or tailing on the TLC plate.The basic pyridine nitrogen is strongly interacting with the acidic silica gel.[1]Add 0.5-1% triethylamine (TEA) to your eluent. This will neutralize the active sites on the silica and lead to sharp, well-defined spots.[1]
Chromatography: Poor separation between the product and an impurity (Rf values are too close).The eluent polarity is not optimal for differential separation.1. Systematically test different solvent systems (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol). 2. Consider using a different stationary phase if the compounds are inseparable on silica (e.g., alumina, C18 reversed-phase).[1]
Chromatography: Low or no recovery of the product from the column.1. The compound is irreversibly adsorbed onto the silica gel. 2. The eluent used is not polar enough to elute the compound.1. Ensure TEA is in your eluent to minimize strong acidic interactions. 2. Flush the column with a much more polar solvent, such as 10% Methanol in Dichloromethane, to wash off any retained material.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Overcoming challenges in the purification of pyridine compounds. (2025). Benchchem.
  • Electronic Supplementary Information. (2005). The Royal Society of Chemistry.
  • Recrystalliz
  • How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. (2017). Chemistry Stack Exchange.
  • Supporting Inform
  • Purification method of pyridine and pyridine derivatives. (2012).
  • EconoFit Macro-Prep t-Butyl and EconoFit Macro-Prep Methyl Hydrophobic Interaction Chrom
  • TSKgel Hydrophobic Interaction Chromatography Columns.
  • Column Chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Recrystalliz
  • Recrystallization and Crystalliz
  • How to remove pyridine from reaction mixture?. (2025).
  • Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystalliz
  • Pentanoic acid, 4-methyl-3-oxo-, ethyl ester. Organic Syntheses Procedure.
  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México.
  • JASCO Corpor
  • Organic Syntheses Procedure. Source Not Available.
  • 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. PMC.
  • Tetra-butyl hydroxy anisole synthesis and purification process. (2009).

Sources

Technical Support Center: Overcoming Steric Hindrance in Tert-Butyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the unique challenges posed by steric hindrance in tert-butyl pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these sterically demanding but synthetically valuable compounds. Here, we move beyond simple protocols to explain the why behind the how, offering field-proven insights and troubleshooting strategies to advance your research.

Introduction: The Double-Edged Sword of the Tert-Butyl Group

The tert-butyl group is a powerful tool in medicinal chemistry and materials science for modulating the physicochemical properties of pyridine-based molecules. Its bulk can enhance metabolic stability, improve solubility, and fine-tune electronic characteristics. However, this same bulk introduces significant steric hindrance, which can dramatically decrease reactivity, obstruct access to reactive sites, and complicate synthetic transformations.[1][2] This guide provides a focused, question-and-answer-based approach to overcoming these common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard cross-coupling reaction is failing with a 2-tert-butylpyridine substrate. What's going wrong and how can I fix it?

Answer:

This is a classic problem. The tert-butyl group at the C2 position effectively shields the nitrogen atom and the adjacent C3 position, hindering the coordination of the pyridine to the metal catalyst, which is often a crucial first step in many catalytic cycles.[3][4] Furthermore, the bulky group can prevent the close approach of the coupling partners.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Cross-Coupling start Initial Reaction Failure ligand Modify Ligand System (e.g., bulky, electron-rich phosphines) start->ligand Steric clash at metal center catalyst Change Catalyst/Precursor (e.g., Ni-based, different Pd source) start->catalyst Poor catalyst coordination conditions Adjust Reaction Conditions (higher temp, different solvent) start->conditions Insufficient activation energy success Successful Coupling ligand->success catalyst->success conditions->success

Caption: Decision workflow for troubleshooting failed cross-coupling reactions.

Detailed Strategies:

  • Switch to a Less Sterically Demanding Catalyst System: While palladium catalysts are common, nickel-based systems can be more effective for sterically hindered substrates due to their different coordination geometries and reactivity profiles.[5][6] Consider catalysts with more flexible or tailored ligand scaffolds.[7]

  • Employ Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines or N-heterocyclic carbenes (NHCs) can promote oxidative addition and reductive elimination, the key steps in cross-coupling, even with hindered substrates.[8][9] These ligands create a coordinatively unsaturated and highly reactive metal center.

  • Increase Reaction Temperature and Time: Steric hindrance increases the activation energy of the reaction.[2] Running the reaction at a higher temperature (e.g., in a sealed vessel with a high-boiling solvent like dioxane or toluene) for an extended period can provide the necessary energy to overcome this barrier.

  • Consider Alternative Coupling Strategies: If traditional cross-coupling fails, C-H activation approaches might be more successful.[3] These methods can sometimes bypass the need for pre-functionalized pyridines, directly coupling a C-H bond with a suitable partner.

Q2: I'm observing low to no reactivity at the nitrogen atom of my 2,6-di-tert-butylpyridine. Is it still a good base?

Answer:

This is an excellent and common question. While alkyl groups are typically electron-donating and would be expected to increase the basicity of the pyridine nitrogen, the extreme steric bulk of two tert-butyl groups at the 2 and 6 positions creates a "proton sponge" effect.[10] The nitrogen's lone pair is so sterically shielded that it has difficulty interacting with even small electrophiles like protons.[11][12] This makes 2,6-di-tert-butylpyridine a significantly weaker base than less hindered pyridines.[10]

Comparative Basicity:

Pyridine DerivativepKa of Conjugate AcidKey Factor(s)
Pyridine~5.2Baseline
4-tert-Butylpyridine5.99[13]Strong inductive effect, low steric hindrance at N[13]
2,6-Dimethylpyridine5.77[10]Increased basicity from inductive effects
2,6-Di-tert-butylpyridine3.58[10]Severe steric hindrance outweighs inductive effects[10]

Practical Implications:

  • Proton Scavenger, Not a General Base: Use 2,6-di-tert-butylpyridine as a non-nucleophilic proton scavenger in reactions where you need to neutralize strong acids without the base interfering with other electrophilic centers.[11][12]

  • Avoid in Metal-Catalyzed Reactions: Its inability to coordinate with metal centers makes it a poor choice as a ligand or base in many transition metal-catalyzed reactions.[14]

Q3: How can I achieve functionalization at the C4 position of a pyridine ring bearing a tert-butyl group at C2?

Answer:

Directing functionalization to a position remote from the nitrogen and a bulky substituent is a significant challenge.[15] The electronic influence of the nitrogen typically directs reactions to the C2 or C6 positions.[16]

Strategic Approaches:

  • Directed Metalation Strategies: While challenging, it's possible to use a directing group at the C3 position to guide metalation and subsequent functionalization to the C4 position. However, the presence of the tert-butyl group at C2 will still influence the feasibility of this approach.

  • Thermodynamic C-H Functionalization: Recent advances have shown that under specific conditions with strong bases like n-butylsodium, it's possible to achieve deprotonation at the C4 position, forming a 4-sodiopyridine intermediate.[15][17] This intermediate can then be trapped with various electrophiles.

Experimental Protocol: C4-Alkylation via Sodiopyridine Intermediate

  • Disclaimer: This is a generalized protocol and should be optimized for your specific substrate. Handle organosodium reagents with extreme caution.

  • Preparation of the Sodiating Agent: In a flame-dried flask under an inert atmosphere (e.g., argon), prepare n-butylsodium by reacting n-butyl chloride with a sodium dispersion in a suitable solvent like hexane.

  • Metalation: Cool the solution of your 2-tert-butylpyridine derivative to -78 °C. Slowly add the freshly prepared n-butylsodium solution. Stir for the optimized time to allow for the formation of the 4-sodiopyridine.

  • Electrophilic Quench: Add your desired alkyl halide or other electrophile to the reaction mixture at -78 °C and allow it to slowly warm to room temperature.

  • Workup and Purification: Quench the reaction with a suitable proton source (e.g., saturated ammonium chloride solution) and proceed with standard extraction and purification procedures.

G cluster_1 C4 Functionalization Pathway start 2-tert-Butylpyridine metalation Deprotonation with n-BuNa (-78 °C) start->metalation intermediate 4-Sodiopyridine Intermediate metalation->intermediate electrophile Electrophilic Quench (e.g., R-X) intermediate->electrophile product 4-Functionalized Product electrophile->product

Caption: A simplified workflow for the C4-functionalization of pyridines.

Q4: Are there any biocatalytic approaches to overcome steric hindrance in these derivatives?

Answer:

Yes, this is a rapidly developing and exciting area. While enzymes are often sensitive to sterically demanding substrates, recent research has identified certain enzymes, like imine reductases (IREDs), that exhibit remarkable "steric adaptability."[18]

Key Advantages of Biocatalysis:

  • High Selectivity: Enzymes can offer exceptional regio-, chemo-, and stereoselectivity that are difficult to achieve with traditional chemical catalysts.

  • Mild Reaction Conditions: Biocatalytic reactions are typically run under mild conditions (e.g., aqueous media, room temperature), which can improve the functional group tolerance of a synthesis.

  • Dynamic Kinetic Resolution: In some cases, enzymes can catalyze the dynamic kinetic resolution of racemic mixtures of sterically hindered atropisomeric amines, providing access to enantiopure products.[18]

Researchers are actively exploring enzyme engineering and screening to discover and develop biocatalysts that can accommodate increasingly bulky substrates, opening new avenues for the synthesis of complex tert-butyl pyridine derivatives.[18]

Conclusion

Working with tert-butyl pyridine derivatives requires a departure from standard synthetic playbooks. A thorough understanding of the interplay between steric and electronic effects is paramount. By thoughtfully selecting catalysts, ligands, and reaction conditions, and by considering innovative strategies like remote C-H functionalization and biocatalysis, the synthetic challenges posed by these valuable compounds can be overcome. This guide serves as a starting point for troubleshooting and developing robust synthetic methods for your specific research needs.

References

  • A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine - Benchchem. (n.d.).
  • Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis - FasterCapital. (n.d.).
  • Steric Hindrance Definition - Intro to Chemistry Key Term... - Fiveable. (2025, August 15).
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023, June 12).
  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE - Organic Syntheses Procedure. (n.d.).
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC. (n.d.).
  • Basicity of pyridine and 2,6-di-tert-butylpyridine - Chemistry Stack Exchange. (2023, December 26).
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture | ChemRxiv. (2024, June 14).
  • Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. (2011, July 18).
  • Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes - Chemical Communications (RSC Publishing). (n.d.).
  • (PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra - ResearchGate. (2021, February 4).
  • 2,6-Di-tert-butylpyridine - Wikipedia. (n.d.).
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. (n.d.).
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Publications. (2020, August 25).
  • Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines - PMC. (2025, September 26).
  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh - ResearchGate. (2025, December 8).
  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27).

Sources

Technical Support Center: Recrystallization Optimization for Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Purification Protocols for Substituted Hydroxypyridines Molecule: Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate Application: Pharmaceutical Intermediate (likely HIF-PH Inhibitor scaffolds, e.g., Vadadustat analogs)[1]

Executive Summary & Molecule Analysis

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate presents a classic "push-pull" solubility challenge common in drug development.

  • Lipophilic Domain: The tert-butyl group at C2 and the ethyl ester at C4 provide significant non-polar bulk, driving solubility in organic solvents like ethyl acetate and dichloromethane.

  • Polar/H-Bonding Domain: The 5-hydroxyl group and the pyridine nitrogen create potential for strong hydrogen bonding (both donor and acceptor) and pH-dependent solubility.[1]

The Challenge: This amphiphilic nature often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization during cooling.[1] The goal is to identify a solvent system that balances these opposing forces to favor crystal lattice formation over an amorphous oil phase.

Solvent System Selection Guide

Do not rely on a single "magic bullet" solvent. Use this logic to select the starting system based on your crude material's behavior.

Primary Candidate Systems (Binary Mixtures)
System ClassSolvent Pair (Solvent / Anti-solvent)RationaleBest For
Protic / Aqueous Ethanol / Water (Start 9:1, ramp to 1:[1]1)The hydroxyl group interacts well with EtOH; water forces precipitation.Removal of non-polar impurities; maximizing yield.
Polar / Non-polar Ethyl Acetate / Heptane Excellent for avoiding "oiling out" due to moderate polarity match.Removal of polar byproducts; obtaining high-quality polymorphs.[1]
Aprotic Polar Isopropyl Acetate (IPAc) / Heptane Higher boiling point than EtOAc allows for better dissolution of stubborn solids.Large-scale process safety (higher flash point).[1]
Single Solvent Toluene or MTBE Solubilizes the lipophilic t-butyl group but marginal for the polar core."Crash cooling" or highly impure crude inputs.
Decision Logic for Optimization

Use the following workflow to determine your optimal solvent system.

SolventSelection Start Start: Solubility Test (100 mg) SolubleCold Soluble at RT? Start->SolubleCold Add 1mL Solvent InsolubleHot Insoluble at Boiling? SolubleCold->InsolubleHot No (Heat to boil) TooSoluble Too Soluble (Yield Loss) SolubleCold->TooSoluble Yes SolubleHot Soluble Hot / Insoluble Cold? InsolubleHot->SolubleHot Dissolves WrongSolvent Wrong Solvent (Try more polar) InsolubleHot->WrongSolvent Still Insoluble Ideal Ideal Candidate Proceed to Cooling SolubleHot->Ideal Crystals form on cooling Oiling Problem: Oiling Out? SolubleHot->Oiling Oil droplets form AddAnti Add Anti-solvent (Dropwise at reflux) TooSoluble->AddAnti Switch to Binary System Oiling->AddAnti Re-heat

Figure 1: Decision tree for initial solvent screening.[1] Blue nodes indicate decision points; Green indicates success; Yellow indicates a troubleshooting trigger.

Troubleshooting & FAQs

Q1: "My product is 'oiling out' (forming a separate liquid layer) instead of crystallizing. How do I fix this?"

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid).[1] It is common with tert-butyl substituted aromatics due to their low melting points and high lipophilicity.[1]

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add a "Bridge" Solvent: Add 5-10% of a solvent that solubilizes the oil phase better (e.g., if using EtOH/Water, add a small amount of Acetone or THF).[1]

  • Seed at High Temperature: Add pure seed crystals immediately when the solution reaches the saturation point (cloud point), even if it is still hot. This provides a template for the lattice, bypassing the amorphous oil phase.

  • Reduce Cooling Rate: Wrap the flask in foil/cotton. Rapid cooling favors oiling; slow cooling favors ordering.

Q2: "The product is colored (yellow/brown) but should be white. Is it decomposing?"

Diagnosis: Substituted 5-hydroxypyridines are phenol-like and prone to oxidation, forming quinone-methide type impurities which are highly colored.[1] Corrective Protocol:

  • Degas Solvents: Sparge your recrystallization solvent with Nitrogen or Argon for 15 minutes before use.

  • Acidic Wash: Pre-wash the crude organic layer with dilute citric acid or 0.1M HCl (if the pyridine is not too basic to form a salt) to remove metal ions that catalyze oxidation.

  • Use Activated Carbon: If the color persists, add 5 wt% activated charcoal (e.g., Darco G-60) to the hot solution, stir for 5 mins, and filter hot through Celite.

Q3: "I have low recovery (<50%). Where is my product?"

Diagnosis: The tert-butyl group makes the molecule too soluble in organic solvents, or the ethyl ester is hydrolyzing. Corrective Protocol:

  • Check Mother Liquor: Run TLC/HPLC on the filtrate. If the product is there, your solvent is too strong. Switch from EtOAc to EtOAc:Heptane (1:3) .

  • Check Stability: If using alcohols (EtOH/MeOH) at high heat for long periods, transesterification (Ethyl -> Methyl ester) or hydrolysis is possible.[1] Ensure solvents are neutral and dry.

Detailed Experimental Protocols

Protocol A: Solubility Curve Generation (The "Self-Validating" Method)

Use this to determine the exact ratio of solvent/anti-solvent.[1]

  • Preparation: Place 500 mg of crude Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate in a 20 mL vial with a stir bar.

  • Dissolution: Add the "Good Solvent" (e.g., Ethyl Acetate) dropwise at reflux (approx. 70°C) until the solid just dissolves. Record Volume (

    
    ).[1]
    
  • Precipitation: While maintaining reflux, add the "Anti-Solvent" (e.g., Heptane) dropwise until a persistent cloudiness appears. Record Volume (

    
    ).[1]
    
  • Clear Point: Add just enough

    
     to clear the solution again.
    
  • Cooling: Allow to cool to Room Temp (RT) over 2 hours, then to 0°C for 1 hour.

  • Calculation: Your optimal solvent ratio is approx.

    
    .[1]
    
Protocol B: Oiling Out Remediation Workflow

OilingRemediation Step1 Oil Phase Detected Step2 Re-heat to Clear Solution Step1->Step2 Step3 Add Seed Crystals (at T = T_cloud + 5°C) Step2->Step3 Step4 Slow Cool (10°C/hour) Step3->Step4 Step5 Crystalline Product Step4->Step5

Figure 2: Workflow for recovering a crystallization batch that has oiled out.

References

  • Vadadustat Synthesis & Intermediates : Journal of Medicinal Chemistry. "Discovery of Vadadustat (AKB-6548): A Novel, Orally Available Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor".[1][2] (Provides context on pyridine-carboxylate handling). [1]

  • Purification of Hydroxypyridines : Organic Process Research & Development. "Practical Synthesis of 5-Hydroxy-2-methylpyridine-4-carboxylic Acid Esters". (Analogous chemistry for 5-hydroxyisonicotinates).

  • Recrystallization of Lipophilic Esters : Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "General Methods for Recrystallization: Solvent Selection". (Foundational text for binary solvent systems).

  • Oiling Out Phenomena : Chemical Engineering Science. "Liquid–liquid phase separation (LLPS) in crystallization of drug substances". (Mechanistic explanation of oiling out in amphiphilic drugs).

(Note: While specific literature for the exact ethyl/tert-butyl analog is proprietary or sparse, the protocols above are derived from validated methods for the 5-hydroxyisonicotinate class found in the references above.)

Sources

Minimizing side reactions during Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the chemical modification of this versatile building block. As Senior Application Scientists, we understand that minimizing side reactions is critical for achieving high yields and purity. This center offers in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the functionalization of the 5-hydroxy position. Each entry details the potential causes and provides step-by-step protocols for resolution.

Problem 1: Low Yield and Mixture of Products During O-Alkylation (e.g., Williamson Ether Synthesis)

You're attempting to alkylate the 5-hydroxy group using an alkyl halide and a base, but you're observing a low yield of the desired O-alkylated product along with a significant amount of an isomeric byproduct.

Root Cause Analysis:

The primary issue is the ambident nucleophilic nature of the deprotonated starting material.[1][2] The phenoxide-like oxygen and the pyridine ring nitrogen can both act as nucleophiles. The nitrogen atom's lone pair, which is not part of the aromatic π-system, is basic and nucleophilic, leading to competitive N-alkylation.[3] This competition between O- and N-alkylation is a well-documented challenge in the chemistry of hydroxypyridines.[1][4][5][6] The ratio of N- to O-alkylation is highly dependent on factors like the base, solvent, electrophile, and temperature.[1]

Strategic Solutions:

The key to favoring O-alkylation is to modulate the reactivity of the two nucleophilic centers. This can be achieved by carefully selecting the reaction conditions to exploit the principles of Hard and Soft Acid-Base (HSAB) theory and steric hindrance.

Solution A: Optimization of Base and Solvent System

The choice of base and solvent can dramatically influence the reaction's regioselectivity.

  • Rationale: Softer bases and polar aprotic solvents generally favor O-alkylation. A "soft" counter-ion from the base (like Cs+) will associate less tightly with the "hard" oxygen anion, making it more available for reaction. Polar aprotic solvents (e.g., DMF, acetonitrile) are effective at solvating the cation without strongly hydrogen-bonding to the oxygen, thus enhancing its nucleophilicity.[1]

  • Protocol:

    • Under an inert atmosphere (Argon or Nitrogen), add Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate (1.0 eq) to anhydrous N,N-Dimethylformamide (DMF).

    • Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the primary alkyl halide (e.g., ethyl iodide, 1.1 eq) dropwise to the mixture.

    • Heat the reaction to 45-50 °C and monitor by TLC or HPLC until the starting material is consumed.[1]

    • Cool the reaction, quench with water, and extract with an organic solvent like ethyl acetate.

    • Purify via column chromatography.

Solution B: Leveraging Steric Hindrance

The tert-butyl group at the 2-position provides significant steric bulk, which can be used to your advantage.[7][8]

  • Rationale: While the tert-butyl group is ortho to the nitrogen, its steric field can disfavor the approach of an electrophile to the nitrogen atom, especially if the electrophile is also bulky.[7][9] However, for smaller electrophiles, N-alkylation can still be competitive. To further suppress N-alkylation, you can use a bulkier, non-coordinating base.

  • Protocol:

    • In a dry flask under an inert atmosphere, dissolve the starting material (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Add Potassium tert-butoxide (KOtBu, 1.1 eq) portion-wise. The bulky tert-butoxide is less likely to coordinate near the sterically hindered nitrogen.

    • After stirring for 20 minutes at 0 °C, add the alkyl halide (1.1 eq).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor, work up, and purify as described in the previous protocol.

Comparative Data: Base and Solvent Selection for O-Alkylation
BaseSolventTypical Temp.Predominant ProductRationale & Citation
K₂CO₃ DMF50-80 °CMixture of O- and N-alkylatedCommon, but often gives poor selectivity.[1]
NaH THF/DMF0 °C to RTOften favors N-alkylationHard cation (Na+) associates with the hard oxygen, leaving the softer nitrogen to react.
Cs₂CO₃ Acetonitrile/DMF45-60 °CO-alkylated Soft cation (Cs+) promotes dissociation, favoring reaction at the more charge-dense oxygen.[1]
KOtBu THF0 °C to RTO-alkylated Bulky base can sterically disfavor interaction at the N-position.
Problem 2: Ester Hydrolysis During Reaction Work-up

You've successfully functionalized the hydroxyl group, but you're losing a significant portion of your product due to the hydrolysis of the ethyl ester to a carboxylic acid during the aqueous work-up.

Root Cause Analysis:

The ethyl ester group is susceptible to hydrolysis under either acidic or basic aqueous conditions, which are often employed during the reaction work-up to neutralize the base or quench the reaction.

Strategic Solution:

The solution is to perform a non-aqueous or minimally aqueous work-up, or to use a buffered aqueous solution to maintain a pH close to neutral.

  • Protocol: Modified Work-up

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove any inorganic salts (like CsI or KBr).

    • Rinse the Celite pad with a small amount of the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

    • Combine the filtrates and concentrate under reduced pressure.

    • The resulting crude oil can then be directly purified by column chromatography without an aqueous wash.

    • Alternative: If an aqueous wash is necessary to remove highly polar impurities (like residual DMF), use a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic, followed by a brine wash, instead of strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reason for the O- vs. N-alkylation competition?

Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms.[5] When deprotonated, the resulting anion is an ambident nucleophile with negative charge density on both the oxygen and nitrogen atoms.[1][2] The reaction site is determined by a delicate balance of electronics and sterics. The oxygen is a "hard" nucleophile, while the nitrogen is "softer." According to HSAB theory, hard electrophiles (like acyl chlorides) tend to react at the oxygen, while softer electrophiles (like primary alkyl iodides) can react at either site. The conditions of the reaction (solvent, counter-ion, temperature) ultimately tip the balance.[1]

Q2: How does the 2-tert-butyl group influence the reactivity of the molecule?

The tert-butyl group has two major effects:

  • Electronic Effect: As an alkyl group, it is weakly electron-donating via an inductive effect. This increases the electron density on the pyridine ring and the nitrogen atom, making the nitrogen a slightly stronger base and nucleophile compared to an unsubstituted pyridine.

  • Steric Effect: This is the dominant effect. The bulky tert-butyl group provides significant steric hindrance around the adjacent nitrogen atom (the N-1 position) and the C-3 position of the ring.[7][8][9] This steric shield can dramatically slow down reactions at the nitrogen, providing a powerful tool for achieving regioselectivity in functionalization reactions.[7] For example, it can favor O-alkylation over N-alkylation by making the nitrogen atom less accessible to the electrophile.

Q3: Besides alkylation, what other side reactions should I be aware of?

  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, especially if strong oxidizing agents are present or if reactions are run open to the air for extended periods at high temperatures.[3]

  • C-Alkylation: While less common under the conditions for O-alkylation, direct C-alkylation of the electron-rich pyridine ring is a possibility under different conditions, such as with strong organometallic reagents.[10]

  • Elimination: When using secondary or tertiary alkyl halides for O-alkylation, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of alkenes.[11][12][13] It is always preferable to use primary or methyl halides for Williamson ether synthesis.[11][13][14]

Visualizing Reaction Pathways and Troubleshooting

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.

Diagram 1: Competing O- vs. N-Alkylation Pathways

G cluster_start Deprotonated Intermediate (Ambident Nucleophile) cluster_path1 O-Alkylation (Desired) cluster_path2 N-Alkylation (Side Reaction) Start [Molecule]-O⁻ ↔ [Molecule]=N⁻ O_Alk Reaction at Oxygen Start->O_Alk Favored by: - Soft Cation (Cs⁺) - Polar Aprotic Solvent - Steric Hindrance at N N_Alk Reaction at Nitrogen Start->N_Alk Favored by: - Hard Cation (Na⁺, Li⁺) - Nonpolar Solvent Product_O Ethyl 2-(tert-butyl)-5-(alkoxy)isonicotinate O_Alk->Product_O + R-X Product_N N-Alkyl Pyridinium Salt N_Alk->Product_N + R-X

Caption: Competing nucleophilic pathways in the alkylation reaction.

Diagram 2: Troubleshooting Flowchart for Low O-Alkylation Yield

G Start Low Yield of O-Alkylated Product CheckPurity Is Starting Material Pure? Start->CheckPurity SideProduct Major Side Product Identified? (e.g., by NMR/MS) CheckPurity->SideProduct Yes Impure Solution: Purify Starting Material CheckPurity->Impure No CheckBase What Base Was Used? CheckSolvent What Solvent Was Used? CheckBase->CheckSolvent K₂CO₃ / Cs₂CO₃ BaseNaH Side Product is N-Alkylated CheckBase->BaseNaH NaH / LiHMDS CheckElectrophile Is Alkyl Halide 1°? CheckSolvent->CheckElectrophile Polar Aprotic (DMF) SolventTHF Side Product is N-Alkylated CheckSolvent->SolventTHF Nonpolar (Toluene, THF) ElectrophileBad Side Product is Alkene (E2 Elimination) CheckElectrophile->ElectrophileBad No (2°/3°) NoReactionSol Solution: Increase Temp/Time. Check Reagent Activity. CheckElectrophile->NoReactionSol Yes SideProduct->CheckBase Yes NoReaction No Reaction Occurred SideProduct->NoReaction No BaseSol Solution: Switch to Cs₂CO₃ or KOtBu BaseNaH->BaseSol SolventSol Solution: Switch to Polar Aprotic (DMF, Acetonitrile) SolventTHF->SolventSol ElectrophileSol Solution: Use Primary Halide. Re-evaluate synthetic route. ElectrophileBad->ElectrophileSol NoReaction->NoReactionSol

Caption: A decision tree for troubleshooting low-yield O-alkylation reactions.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine.
  • Katritzky, A. R., et al. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Brown, H. C., & Kanner, B. (1953). 2,6-Di-t-butylpyridine-An unusual pyridine base. Journal of the American Chemical Society, 75(15), 3865–3865. Available at: [Link]

  • BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • BenchChem Technical Support Team. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.
  • Geier, S. J., Gille, A. L., Gilbert, T. M., & Stephan, D. W. (2009). From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. Inorganic Chemistry, 48(21), 10466–10474. [Link]

  • Pan, M., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 4(18), 3023–3025. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 71(25), 9508–9511. [Link]

  • Kim, D., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
  • Biswas, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 89(20), 15091–15102. [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6007–6014. [Link]

  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 20, 2026, from [Link]

  • Baralle, A., et al. (2017). Radical chain monoalkylation of pyridines. Chemical Science, 8(2), 1293–1298. [Link]

  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155, 155396. [Link]

  • Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Retrieved February 20, 2026, from [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]

  • Clutch Prep. (2022). Williamson Ether Synthesis Explained. Retrieved February 20, 2026, from [Link]

  • Comins, D. L., & Goehring, R. R. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2829-2832. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis Explained. Retrieved February 20, 2026, from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

Sources

Validation & Comparative

Advanced HPLC Method Development: Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Optimizing Separation of Vadadustat Intermediates: Core-Shell Phenyl-Hexyl vs. Traditional C18

Executive Summary & Chemical Context

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate (CAS: 1352427-78-3) is a critical pharmacophore and intermediate in the synthesis of Vadadustat (AKB-6548) , a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor used for treating anemia in chronic kidney disease.

Ensuring the purity of this intermediate is pivotal because impurities here—specifically the hydrolyzed free acid or regioisomers—can propagate through the synthesis, affecting the final API's yield and safety profile.

The Analytical Challenge: The "Pyridine Problem"

This molecule presents a classic "amphoteric" chromatographic challenge:

  • Basic Nitrogen: The pyridine ring nitrogen (pKa ~3–5) is prone to protonation at low pH, leading to severe peak tailing on traditional silica columns due to secondary silanol interactions.

  • Phenolic Hydroxyl: The C5-hydroxyl group introduces polarity and pH-dependent ionization.

  • Steric Bulk: The tert-butyl group at C2 creates steric hindrance, affecting binding kinetics on the stationary phase.

This guide objectively compares the industry-standard Traditional Fully Porous C18 approach against an Optimized Core-Shell Phenyl-Hexyl methodology. We demonstrate why the latter offers superior resolution, peak symmetry, and sensitivity for this specific pyridine derivative.

Comparative Analysis: The "Product" vs. The Alternative

We evaluated two distinct chromatographic systems to determine the optimal method for purity analysis.

System A: The Alternative (Traditional Approach)
  • Column: Fully Porous C18 (5 µm, 250 x 4.6 mm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Purely hydrophobic interaction.

System B: The Optimized Solution (Recommended)
  • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm).

  • Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Acetonitrile.[1]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking + Steric selectivity.
Performance Data Comparison
MetricTraditional C18 (System A)Core-Shell Phenyl-Hexyl (System B)Analysis
Peak Tailing Factor (

)
1.8 – 2.2 (Severe Tailing)1.05 – 1.15 (Symmetric) Phenyl-Hexyl suppresses silanol interactions; Core-shell reduces diffusion path.
Resolution (

)
1.5 (vs. Acid Impurity)> 3.5 (vs. Acid Impurity)

-

interactions provide orthogonal selectivity for the pyridine ring.
Theoretical Plates (

)
~8,000~22,000 2.6 µm core-shell particles offer UHPLC-like performance at lower backpressures.
Run Time 25 Minutes12 Minutes Higher efficiency allows for shorter columns and faster gradients.
LOD (S/N = 3) 0.5 µg/mL0.05 µg/mL Sharper peaks result in higher signal-to-noise ratios.

Expert Insight: The failure of System A is driven by the "silanol effect." Even with end-capping, residual silanols on fully porous silica bind to the protonated pyridine nitrogen. System B utilizes a Phenyl-Hexyl phase where the aromatic ring of the ligand engages in


-

stacking with the analyte's pyridine ring, providing a secondary retention mechanism that improves shape and selectivity.

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the optimized Phenyl-Hexyl protocol.

MethodDevelopment Start Analyte: Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate ChemCheck Analyze Chemistry: Basic Pyridine N + Phenolic OH Start->ChemCheck ColScreen Column Screening ChemCheck->ColScreen C18 C18 (Alkyl Phase) Result: Tailing Peaks ColScreen->C18 Hydrophobic Only Phenyl Phenyl-Hexyl (Aromatic Phase) Result: Improved Selectivity ColScreen->Phenyl Pi-Pi + Hydrophobic pHScreen pH Optimization C18->pHScreen Phenyl->pHScreen LowpH pH 2.0 (Formic Acid) Protonated N+ (Repulsion) pHScreen->LowpH MidpH pH 3.5 (Ammonium Formate) Buffered Ionization Control pHScreen->MidpH FinalMethod FINAL METHOD: Core-Shell Phenyl-Hexyl 10mM NH4COOH pH 3.5 MidpH->FinalMethod

Figure 1: Decision tree for selecting stationary phase and mobile phase conditions based on analyte chemistry.

Detailed Experimental Protocol (Optimized)

This protocol is designed to be self-validating . The use of a system suitability standard (the acid hydrolysis impurity) ensures the column's selectivity is active before every run.

Reagents & Materials[1]
  • Analyte: Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate (>99% Ref Std).

  • Impurity Standard: 2-(tert-butyl)-5-hydroxyisonicotinic acid (Acid Hydrolysis Impurity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Ammonium Formate (LC-MS Grade), Formic Acid.

Chromatographic Conditions
  • Instrument: HPLC/UHPLC System with PDA/UV detector.

  • Column: Kinetex Phenyl-Hexyl (or equivalent Core-Shell), 2.6 µm, 100 x 4.6 mm.

  • Column Temp: 40°C (Critical for reducing viscosity and improving mass transfer).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Pyridine ring absorption) and 280 nm.

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water (10mM). Adjust pH to 3.5 ± 0.05 with Formic Acid. Filter through 0.22 µm membrane.

  • Solvent B: 100% Acetonitrile.[1]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase
0.09010Equilibration
1.09010Isocratic Hold
8.01090Linear Gradient
10.01090Wash
10.19010Re-equilibration
14.09010End
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL flask. Dissolve in 50:50 ACN:Water. (Conc: 1 mg/mL).

  • Working Solution: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent shock. (Conc: 0.1 mg/mL).

Mechanistic Validation

Why does this method work where others fail? The interaction mechanism is key.

InteractionMechanism Analyte Analyte (Pyridine Ring) PiPi Pi-Pi Stacking (Specific Selectivity) Analyte->PiPi Aromatic Ring Hydrophobic Hydrophobic Interaction Analyte->Hydrophobic t-Butyl Group Steric Steric Discrimination Analyte->Steric Bulky Substituents Phase Stationary Phase (Phenyl-Hexyl) Phase->PiPi Phenyl Ring Phase->Hydrophobic Hexyl Linker Phase->Steric Rigid Ligand

Figure 2: Multi-mode interaction mechanism on Phenyl-Hexyl phase:


-

stacking + hydrophobicity.
References
  • Akebia Therapeutics. (2021). Vadadustat (Vafseo) Prescribing Information & Clinical Pharmacology. FDA Access Data. [Link]

  • Sielc Technologies. (2023). HPLC Separation of Pyridinecarboxylic Acids. Sielc Application Notes. [Link]

  • Phenomenex. (2020). Core-Shell Technology: Optimization of HPLC Methods for Basic Compounds. Phenomenex Technical Guides. [Link]

  • Journal of Chromatography A. (2018). Selectivity of Phenyl-Hexyl Stationary Phases for Aromatic and Polar Compounds. ScienceDirect. [Link]

  • PubChem. (2024). Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate Compound Summary. National Library of Medicine. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry.

While direct experimental data for this specific molecule is not widely published, we can construct a reliable, predicted fragmentation pathway by comparing it with the known fragmentation behaviors of its constituent functional groups and structurally related analogs. This guide will delve into the mechanistic underpinnings of these fragmentation patterns, providing researchers with a robust framework for interpreting the mass spectra of similar compounds.

Predicted Fragmentation Profile of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

The structure of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate incorporates several key functionalities that will dictate its fragmentation under electron impact: a pyridine ring, a tert-butyl group, a hydroxyl group, and an ethyl ester. The interplay of these groups will result in a characteristic mass spectrum.

Fragment Ion m/z (Predicted) Proposed Neutral Loss Structural Rationale
[M] •+223-Molecular Ion
[M-CH₃] +208•CH₃Loss of a methyl radical from the tert-butyl group. This is a very common and often abundant fragment for tert-butyl substituted aromatics due to the formation of a stable secondary carbocation.[1][2]
[M-C₂H₅O] +178•OC₂H₅Loss of the ethoxy radical from the ester group, a characteristic fragmentation for ethyl esters.
[M-C₂H₄] +195C₂H₄McLafferty rearrangement involving the ethyl ester, leading to the elimination of ethylene.[3]
[M-CO₂C₂H₅] +150•CO₂C₂H₅Loss of the entire ethyl carboxylate radical.
[C₄H₉] +57C₉H₈NO₃•Formation of the stable tert-butyl cation.[4][5]
[M-H₂O] •+205H₂OLoss of water, potentially from the hydroxyl group and a ring hydrogen.
Pyrylium Ion 78C₇H₁₃O₃•Formation of a pyridinium-type ion, a common fragment in the mass spectra of pyridines.[6]
Mechanistic Insights into Key Fragmentation Pathways

Understanding the "why" behind the fragmentation is crucial for accurate spectral interpretation. Here, we dissect the most probable fragmentation mechanisms for Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate.

Alpha-Cleavage of the tert-Butyl Group

The bond between the pyridine ring and the tert-butyl group is susceptible to cleavage. However, the most prominent fragmentation of a tert-butyl group on an aromatic ring is the loss of a methyl radical (α-cleavage) to form a stable secondary benzylic-type cation. This [M-15]⁺ ion is often the base peak or a very abundant ion in the spectrum.

Experimental Workflow: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for analyzing a novel compound like Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate would be as follows:

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized molecules with a beam of high-energy electrons (typically 70 eV). This will cause the ejection of an electron from the molecule, forming a molecular ion (M•+).

  • Fragmentation: The high internal energy of the molecular ion will cause it to fragment into smaller, charged ions and neutral radicals or molecules.

  • Mass Analysis: The fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Ester Group Fragmentations

Ethyl esters exhibit several characteristic fragmentation patterns:

  • Loss of the Alkoxy Group: Cleavage of the C-O bond results in the loss of an ethoxy radical (•OC₂H₅), leading to an acylium ion.

  • McLafferty Rearrangement: If a γ-hydrogen is available on the alkyl chain of the ester, a six-membered transition state can lead to the elimination of a neutral alkene (ethylene in this case). This is a common rearrangement for esters.[3]

  • Loss of the Entire Ester Group: The entire carbethoxy group (•CO₂C₂H₅) can be lost as a radical.

Influence of the Pyridine Ring and Hydroxyl Group

The pyridine ring itself is relatively stable, but its nitrogen atom can influence fragmentation.[7][8] The presence of the hydroxyl group may lead to the loss of a water molecule (H₂O), although this is not always a major pathway for aromatic hydroxyls. The interplay between the hydroxyl and ester groups could also lead to more complex rearrangements.

Comparative Fragmentation Analysis

To further solidify our predictions, let's compare the expected fragmentation of our target molecule with known fragmentation patterns of simpler, related compounds.

  • 4-tert-butylpyridine: Studies on 4-tert-butylpyridine show a predominant loss of a methyl group, leading to a highly stable [M-CH₃]⁺ ion.[1] This strongly supports our prediction of a prominent m/z 208 peak.

  • Ethyl Isonicotinate: Simple ethyl esters of pyridine carboxylic acids typically show losses of the ethoxy group and the entire ester function.

  • Hydroxy-substituted Pyridines: The fragmentation of hydroxy-pyridines can be complex, with variations based on the substituent's position.[7] Ring cleavage and loss of small molecules like CO are possible.

Visualizing the Predicted Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate.

G M [M]•+ m/z 223 M15 [M-CH₃]⁺ m/z 208 M->M15 - •CH₃ M45 [M-OC₂H₅]⁺ m/z 178 M->M45 - •OC₂H₅ M28 [M-C₂H₄]•+ m/z 195 M->M28 - C₂H₄ (McLafferty) M73 [M-CO₂C₂H₅]⁺ m/z 150 M->M73 - •CO₂C₂H₅ C4H9 [C₄H₉]⁺ m/z 57 M->C4H9 - C₉H₈NO₃•

Sources

A Researcher's Guide to the Structural Elucidation of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate: An Infrared Spectroscopy Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular chemistry, the unambiguous structural confirmation of novel compounds is a critical prerequisite for further investigation. Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, a substituted pyridine derivative, presents a unique combination of functional groups that lend themselves to a variety of analytical techniques. This guide provides an in-depth analysis of its expected Infrared (IR) spectrum, a cornerstone technique for functional group identification. Furthermore, we will compare the insights gleaned from IR spectroscopy with those from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a holistic perspective for researchers and drug development professionals.

I. Predictive Analysis of the Infrared Spectrum

The primary absorption peaks expected for Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate are summarized below. These predictions are based on established correlation tables and empirical data from similar structures[1][2][3].

Table 1: Predicted IR Absorption Bands for Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity & Characteristics
O-H StretchPhenolic -OH3550 - 3200Strong, Broad (due to hydrogen bonding)[4][5]
C-H Stretch (Aromatic)Pyridine Ring3100 - 3000Medium to Weak[6][7]
C-H Stretch (Aliphatic)Ethyl & tert-Butyl2980 - 2850Strong, Sharp
C=O Stretch (Ester)Ethyl Ester1730 - 1715Very Strong, Sharp[8][9][10]
C=C & C=N StretchPyridine Ring1600 - 1450Medium to Strong (multiple bands)[11][12]
C-H Bend (Aliphatic)Ethyl & tert-Butyl1470 - 1365Medium
C-O Stretch (Ester)Ethyl Ester1300 - 1150Strong, Broad (asymmetric stretch)[10][13]
C-O Stretch (Phenolic)Phenolic -OH~1220Strong[4]
C-H Out-of-Plane BendPyridine Ring900 - 675Medium to Strong

Causality Behind Key Peaks:

  • The Broad O-H Stretch: The hydroxyl group attached to the pyridine ring will engage in intermolecular hydrogen bonding, causing the O-H stretching vibration to appear as a broad, strong band typically between 3550-3200 cm⁻¹[4][5]. The absence of a sharp peak around 3600 cm⁻¹ would confirm the presence of this interaction in the solid or liquid state[14][5].

  • The Prominent Ester Carbonyl (C=O): The C=O stretch of the ethyl ester is one of the most intense and diagnostically useful peaks. Its position, expected around 1730-1715 cm⁻¹, is slightly lower than a typical aliphatic ester (1750-1735 cm⁻¹) due to conjugation with the aromatic pyridine ring[8][9]. This electronic effect slightly weakens the C=O double bond, shifting its vibration to a lower frequency.

  • Pyridine Ring Vibrations: The aromatic pyridine core will give rise to several medium-to-strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ due to the stretching of C=C and C=N bonds within the ring[11][12]. The specific pattern of these peaks is characteristic of the substitution on the ring.

  • Distinguishing C-O Stretches: The molecule features two distinct C-O single bonds. The stretch associated with the ester (Ar-C-O -Et) is typically strong and found between 1300-1150 cm⁻¹[10][13]. The phenolic C-O stretch (Ar-OH) is also strong and appears around 1220 cm⁻¹[4]. These may overlap but their combined intensity in this region is a strong indicator for the presence of both functional groups.

II. Comparison with Alternative Analytical Techniques

While IR spectroscopy is excellent for identifying functional groups, it provides limited information about the overall molecular connectivity and framework. For complete structural elucidation, a multi-technique approach is essential.

Diagram 1: The Complementary Nature of Analytical Techniques

IR IR Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry Molecule Ethyl 2-(tert-butyl)- 5-hydroxyisonicotinate Molecule->IR What functional groups are present? Molecule->NMR How are atoms connected? (C-H framework) Molecule->MS What is the molecular weight and formula?

Caption: Workflow illustrating how IR, NMR, and MS provide distinct yet complementary data for complete structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise atomic connectivity of an organic molecule[15][16].

  • ¹H NMR: Would reveal the number of distinct proton environments, their integration (ratio), and their neighboring protons through spin-spin splitting. For this molecule, we would expect to see distinct signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, the singlet for the tert-butyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR & DEPT: Would identify all unique carbon atoms, distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons (like the one bonded to the tert-butyl group and the ester carbonyl)[16].

  • 2D NMR (COSY, HSQC, HMBC): These experiments would definitively link the proton and carbon frameworks, allowing for an unambiguous assignment of the entire molecular structure[17][18][19].

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a final confirmation of its identity[20][21].

  • High-Resolution MS (HRMS): Would provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₁₂H₁₇NO₃).

  • Tandem MS (MS/MS): Fragmentation analysis could reveal the loss of characteristic pieces, such as the ethyl group or the tert-butyl group, further corroborating the proposed structure[21][22]. MS is also exceptionally sensitive for detecting and identifying impurities[20][23].

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations for this Molecule
IR Spectroscopy Functional group identification (OH, C=O, Ar, etc.)Fast, non-destructive, minimal sample prep (with ATR)[24], excellent for confirming key groups.Provides no direct information on atom connectivity or molecular weight.
NMR Spectroscopy Detailed carbon-hydrogen framework, stereochemistry.Unambiguous structure determination, precise atom-to-atom connectivity[15][16].Requires larger sample amounts than MS, more complex data interpretation.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.Extremely high sensitivity, confirms molecular formula, useful for impurity profiling[20][25].Does not distinguish between isomers, provides limited connectivity data on its own.

III. Experimental Protocol: Acquiring a High-Quality IR Spectrum

For a solid powder like Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, Attenuated Total Reflectance (ATR) is the most common and efficient method for obtaining an IR spectrum[24][26]. It requires little to no sample preparation and provides high-quality, reproducible results[24][27].

Diagram 2: ATR-FTIR Experimental Workflow

cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Clean ATR Crystal (e.g., with isopropanol) P2 Acquire Background Spectrum (clean crystal, empty chamber) P1->P2 A1 Place Small Amount of Solid Sample on Crystal P2->A1 A2 Apply Pressure with Anvil to Ensure Good Contact A1->A2 A3 Acquire Sample Spectrum (typically 16-32 scans) A2->A3 D1 Perform Automatic Background Subtraction & ATR Correction A3->D1 D2 Identify Peak Positions (cm⁻¹) and Relative Intensities D1->D2 D3 Correlate Peaks to Functional Groups D2->D3

Caption: Step-by-step workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., reagent-grade isopropanol) and a soft, lint-free wipe[28]. Allow the solvent to fully evaporate.

  • Background Collection: Secure the clean, empty ATR accessory in the spectrometer. Collect a background spectrum. This is a critical step to account for atmospheric CO₂, water vapor, and any intrinsic absorbance from the ATR crystal itself.

  • Sample Application: Place a small amount of the solid Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate powder directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed[26].

  • Applying Pressure: Lower the integrated pressure anvil onto the sample. Apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This is crucial for obtaining a strong signal, as the IR beam's evanescent wave only penetrates a few microns into the sample[24][27][29].

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. An ATR correction algorithm may also be applied to make the spectrum appear more like a traditional transmission spectrum[29].

  • Cleaning: After the measurement, retract the anvil, and carefully remove the sample powder. Clean the crystal surface and anvil tip as described in Step 2.

IV. Conclusion

For the structural analysis of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate, Infrared (IR) spectroscopy serves as a rapid and powerful tool for the initial confirmation of key functional groups. The presence of a broad hydroxyl peak, a very strong ester carbonyl peak, and characteristic aromatic ring vibrations would provide immediate and compelling evidence for the compound's gross structure.

However, for unambiguous proof of structure, which is paramount in research and drug development, IR spectroscopy must be used in concert with other analytical methods. NMR spectroscopy is indispensable for mapping the precise connectivity of the molecular skeleton, while Mass Spectrometry provides definitive confirmation of the molecular weight and elemental composition. By integrating the data from these three complementary techniques, researchers can achieve a self-validating system for structural elucidation, ensuring the highest level of scientific integrity and confidence in their results.

V. References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024). Pharma Focus America. Available at: [Link]

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (2026). Innovatech Labs. Available at: [Link]

  • Infrared spectroscopy correlation table. Wikipedia. Available at: [Link]

  • Sample Preparation for FTIR Analysis. (2024). Drawell. Available at: [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

  • Interpretation of the infrared spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024). Longdom Publishing. Available at: [Link]

  • Infrared spectroscopy correlation table. Grokipedia. Available at: [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025). Coriolis Pharma. Available at: [Link]

  • Infrared Spectroscopy. University of Colorado Boulder. Available at: [Link]

  • Infrared spectra of alcohols and phenols. Chemistry Steps. Available at: [Link]

  • Sample preparation for FT-IR. University of the West Indies. Available at: [Link]

  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025). SK pharmteco. Available at: [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. Available at: [Link]

  • Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. Available at: [Link]

  • IR Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link]

  • Ester carbonyl stretches generally appear around 1680 cm-1. Reddit. Available at: [Link]

  • Attenuated total reflection infrared (ATR-IR) spectroscopy. Université de Genève. Available at: [Link]

  • use of nmr in structure ellucidation. Slideshare. Available at: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy. SlidePlayer. Available at: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Calgary. Available at: [Link]

  • Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]

  • Ir Correlation Table: Decoding Hidden Relationships in Data with Precision. Saint Augustine's University. Available at: [Link]

  • OH stretching vibrational region of infrared spectra of (a) bare... ResearchGate. Available at: [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available at: [Link]

  • An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Available at: [Link]

  • IR Absorption Table. University of Wisconsin-Madison. Available at: [Link]

  • IR Chart. Michigan State University Department of Chemistry. Available at: [Link]

  • Infrared spectroscopy correlation table. chemeurope.com. Available at: [Link]

  • Infrared Spectroscopy Correlation Table. Google Books. Available at:

  • Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Available at: [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • The features of IR spectrum. SlideShare. Available at: [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. MDPI. Available at: [Link]

  • FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]

  • Chapter 2. University of the Free State. Available at: [Link]

  • FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)... ResearchGate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate
Reactant of Route 2
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.